Allyl diethylphosphonoacetate
Description
Structure
3D Structure
Propriétés
IUPAC Name |
prop-2-enyl 2-diethoxyphosphorylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17O5P/c1-4-7-12-9(10)8-15(11,13-5-2)14-6-3/h4H,1,5-8H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USZLAMOPIWNLPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC(=O)OCC=C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404519 | |
| Record name | Allyl P,P-diethylphosphonoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113187-28-3 | |
| Record name | Allyl P,P-diethylphosphonoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allyl P,P-diethylphosphonoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Allyl Diethylphosphonoacetate: A Comprehensive Technical Guide
CAS Number: 113187-28-3
This technical guide provides an in-depth overview of Allyl diethylphosphonoacetate, a versatile reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, key synthetic applications with experimental protocols, and relevant reaction mechanisms.
Physicochemical and Spectroscopic Data
This compound is a colorless liquid widely utilized for introducing the allyl ester functionalized phosphonate moiety in carbon-carbon bond-forming reactions.[1] Its key properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 113187-28-3 | [1] |
| Molecular Formula | C₉H₁₇O₅P | [2] |
| Molecular Weight | 236.20 g/mol | [1][2] |
| Appearance | Colorless liquid | |
| Boiling Point | 157-158 °C at 10 mmHg | [1] |
| Density | 1.12 g/mL at 25 °C | [1] |
| Refractive Index (n²⁰/D) | 1.445 | [1] |
| Flash Point | > 110 °C (> 230 °F) | |
| SMILES | O=P(OCC)(CC(OCC=C)=O)OCC | [2] |
| InChIKey | USZLAMOPIWNLPH-UHFFFAOYSA-N |
Spectroscopic Data: Spectroscopic data, including ATR-IR, ¹H-NMR, ¹³C-NMR, and ³¹P-NMR, are available for this compound and its structural analogs in spectral databases.[3][4][5][6]
Synthesis of this compound
This compound is typically synthesized via the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide. For the synthesis of the title compound, the reaction would proceed between triethyl phosphite and an allyl haloacetate.
Experimental Protocol: Michaelis-Arbuzov Reaction (Representative)
The following protocol describes the synthesis of a structurally similar compound, diethyl allylphosphonate, and is representative of the synthesis of phosphonates.[7][8]
-
Combine freshly distilled triethyl phosphite (1.0 eq) and allyl bromide (1.1 eq) in a round-bottomed flask equipped with a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).[7]
-
Heat the reaction mixture to approximately 70-80 °C for 3 hours.[7]
-
After the reaction is complete, increase the temperature to around 120 °C to distill off any excess allyl bromide.[7]
-
The resulting product, a colorless oil, is typically of high purity.[7]
Caption: Michaelis-Arbuzov synthesis of this compound.
Key Applications and Experimental Protocols
This compound is a key reagent in several important organic transformations, most notably the Horner-Wadsworth-Emmons reaction and as a precursor for substrates in the Pauson-Khand reaction.[1]
Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is a widely used method for the synthesis of alkenes, particularly α,β-unsaturated esters, from aldehydes and ketones.[9][10] It employs a phosphonate-stabilized carbanion, which is more nucleophilic than the corresponding ylide in a Wittig reaction.[9] A significant advantage is the formation of a water-soluble phosphate byproduct, simplifying purification.[10] The reaction generally favors the formation of the (E)-alkene.[9]
-
Deprotonation: A base removes the acidic proton alpha to the phosphonate and carbonyl groups, forming a stabilized phosphonate carbanion.
-
Nucleophilic Addition: The carbanion attacks the carbonyl carbon of the aldehyde or ketone.
-
Oxaphosphetane Formation: An intermediate oxaphosphetane is formed.
-
Elimination: The oxaphosphetane collapses, yielding the alkene and a dialkylphosphate salt.[9]
References
- 1. Allyl P,P-diethylphosphonoacetate , 97% , 113187-28-3 - CookeChem [cookechem.com]
- 2. chemscene.com [chemscene.com]
- 3. spectrabase.com [spectrabase.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. spectrabase.com [spectrabase.com]
- 6. spectrabase.com [spectrabase.com]
- 7. Diethyl allylphosphonate synthesis - chemicalbook [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
Allyl Diethylphosphonoacetate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the structure, properties, synthesis, and applications of Allyl Diethylphosphonoacetate, a versatile reagent in modern organic synthesis and drug discovery.
Introduction
This compound is an organophosphorus compound that has garnered significant interest in the fields of organic chemistry and medicinal chemistry. Its unique bifunctional nature, possessing both a reactive phosphonate moiety and an allyl group, makes it a valuable building block for the synthesis of a diverse array of complex molecules. This guide provides a detailed overview of its chemical and physical properties, spectroscopic signature, synthesis, and key applications, with a particular focus on its role in the development of novel therapeutic agents.
Structure and Properties
This compound is the allyl ester of diethylphosphonoacetic acid. The central methylene group is activated by both the phosphonate and the ester functionalities, making its protons acidic and readily removable by a base. This property is central to its utility in carbon-carbon bond-forming reactions.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₇O₅P | [1] |
| Molecular Weight | 236.20 g/mol | [1] |
| CAS Number | 113187-28-3 | [1] |
| Appearance | Colorless liquid | [1] |
| Density | 1.12 g/cm³ | [1] |
| Boiling Point | 157 °C | [1] |
| Refractive Index | ~1.445 | |
| Solubility | Soluble in water and many organic solvents. | [1] |
Spectroscopic Data
The structural features of this compound can be confirmed through various spectroscopic techniques. The following tables summarize the expected spectroscopic data based on analysis of its structure and data from closely related compounds.
Table 2: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |
| ~5.90 | m | 1H | -CH=CH₂ | |
| ~5.30 | m | 2H | -CH=CH₂ | |
| ~4.60 | d | 2H | -O-CH₂-CH= | |
| ~4.15 | q | 4H | -P(O)(O-CH₂CH₃)₂ | ~7.1 |
| ~2.95 | d | 2H | -P(O)-CH₂-C(O)- | ~22.0 (²JP-H) |
| ~1.30 | t | 6H | -P(O)(O-CH₂CH₃)₂ | ~7.1 |
Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~166 (d, JP-C ≈ 6 Hz) | C=O |
| ~132 | -CH=CH₂ |
| ~118 | -CH=CH₂ |
| ~65 | -O-CH₂-CH= |
| ~62 (d, JP-C ≈ 6 Hz) | -P(O)(O-CH₂)₂ |
| ~34 (d, JP-C ≈ 135 Hz) | -P(O)-CH₂- |
| ~16 (d, JP-C ≈ 6 Hz) | -P(O)(O-CH₂CH₃)₂ |
Table 4: Predicted ³¹P NMR Spectroscopic Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Reference |
| ~20-22 | Singlet (proton decoupled) | H₃PO₄ (external standard) |
Table 5: Predicted FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080 | Medium | =C-H stretch |
| ~2980, 2930 | Strong | C-H stretch (aliphatic) |
| ~1735 | Strong | C=O stretch (ester) |
| ~1645 | Medium | C=C stretch (alkene) |
| ~1250 | Strong | P=O stretch |
| ~1025 | Strong | P-O-C stretch |
Table 6: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 236 | [M]⁺ (Molecular ion) |
| 195 | [M - C₃H₅]⁺ (Loss of allyl group) |
| 167 | [M - C₃H₅O₂]⁺ (Loss of allyl acetate fragment) |
| 137 | [P(O)(OEt)₂]⁺ |
Synthesis and Experimental Protocols
This compound is typically synthesized via the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide.
Synthesis of this compound via Michaelis-Arbuzov Reaction
This protocol is based on the well-established Michaelis-Arbuzov reaction for the synthesis of phosphonates.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add triethyl phosphite (1.0 eq). The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Alkyl Halide: Slowly add allyl chloroacetate (1.05 eq) to the triethyl phosphite at room temperature with vigorous stirring.
-
Reaction: Heat the reaction mixture to 120-140 °C. The reaction progress can be monitored by observing the evolution of ethyl chloride gas, which can be vented through a bubbler. The reaction is typically complete within 3-4 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Purification: The crude product is purified by vacuum distillation to yield pure this compound.
Chemical Reactions and Applications
The most prominent application of this compound is in the Horner-Wadsworth-Emmons (HWE) reaction, which is a powerful method for the stereoselective synthesis of alkenes.
Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction involves the deprotonation of the phosphonate to form a stabilized carbanion, which then undergoes a nucleophilic addition to an aldehyde or ketone. The resulting intermediate eliminates a water-soluble phosphate byproduct to form an alkene. This reaction generally favors the formation of the (E)-alkene.
Experimental Protocol: Synthesis of Allyl Cinnamate via HWE Reaction
-
Preparation of the Ylide: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
-
Addition of Phosphonate: Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Reaction with Aldehyde: Cool the reaction mixture back to 0 °C and add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Applications in Drug Development
The phosphonate moiety is a well-established pharmacophore in medicinal chemistry, often serving as a stable mimic of a phosphate group. This compound is a key intermediate in the synthesis of various biologically active compounds, including potential antiviral and anticancer agents.
Antiviral Agents
Phosphonate-containing nucleoside analogs are an important class of antiviral drugs.[2] They act as chain terminators in viral DNA or RNA synthesis. The phosphonate group, being resistant to enzymatic cleavage, provides enhanced metabolic stability compared to natural phosphate esters.
Anticancer Agents
This compound has been utilized in the synthesis of natural product analogs with potent anticancer activity. For instance, it is a key reagent in some synthetic routes towards salicylihalamides, which are potent inhibitors of vacuolar-type (V)-ATPases, enzymes that are crucial for cancer cell survival and proliferation.
Conclusion
This compound is a highly valuable and versatile reagent in organic synthesis. Its ability to participate in the Horner-Wadsworth-Emmons reaction provides a reliable method for the stereoselective formation of alkenes. Furthermore, its role as a precursor to phosphonate-containing bioactive molecules underscores its importance in drug discovery and development, particularly in the search for new antiviral and anticancer therapies. The detailed protocols and data presented in this guide are intended to facilitate its effective use in the research laboratory.
References
Allyl Diethylphosphonoacetate: A Technical Guide for Synthetic Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl P,P-diethylphosphonoacetate is a versatile organophosphorus compound widely utilized as a key intermediate in organic synthesis.[1] Its chemical structure, featuring a phosphonate group and an allyl ester, makes it a valuable reagent, particularly in carbon-carbon bond-forming reactions. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on experimental protocols and reaction mechanisms relevant to researchers in the fields of agrochemical and pharmaceutical development.[1]
Chemical and Physical Properties
Allyl diethylphosphonoacetate is a colorless liquid at room temperature.[1] Its key quantitative properties are summarized in the table below for easy reference.
| Property | Value |
| Molecular Weight | 236.20 g/mol [2] |
| Molecular Formula | C₉H₁₇O₅P[1][3] |
| CAS Number | 113187-28-3[1] |
| Density | 1.12 g/mL at 25 °C |
| Boiling Point | 157-158 °C at 10 mmHg |
| Refractive Index (n20/D) | 1.445 |
| SMILES String | CCOP(=O)(CC(=O)OCC=C)OCC |
| InChI Key | USZLAMOPIWNLPH-UHFFFAOYSA-N |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its application in the Horner-Wadsworth-Emmons reaction are provided below.
Synthesis of this compound via Michaelis-Arbuzov Reaction
The synthesis of phosphonates is commonly achieved through the Michaelis-Arbuzov reaction.[4] This protocol describes the synthesis of this compound from triethyl phosphite and an allyl haloacetate. A similar procedure has been successfully used for the synthesis of diethyl allylphosphonate.[5]
Reactants:
-
Triethyl phosphite
-
Allyl bromoacetate (or allyl chloroacetate)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, add freshly distilled triethyl phosphite (1.0 equivalent).
-
Slowly add allyl bromoacetate (1.1 equivalents) to the flask.
-
Heat the reaction mixture, with stirring, to approximately 120-150 °C. The reaction is typically exothermic.
-
Maintain the temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by observing the cessation of ethyl bromide evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound. The boiling point is approximately 157-158 °C at 10 mmHg.
Application in the Horner-Wadsworth-Emmons (HWE) Reaction
This compound is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, which is used to synthesize α,β-unsaturated esters, predominantly with an (E)-alkene geometry.[6]
Reactants:
-
This compound
-
Aldehyde or Ketone
-
Base (e.g., Sodium hydride (NaH), n-Butyllithium (n-BuLi))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
Procedure:
-
In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.1 equivalents) in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a strong base, such as sodium hydride (1.1 equivalents), in portions. Stir the mixture at this temperature for 30-60 minutes to allow for the formation of the phosphonate carbanion.
-
Slowly add a solution of the desired aldehyde or ketone (1.0 equivalent) in anhydrous THF to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-12 hours, or until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting α,β-unsaturated allyl ester by column chromatography on silica gel.
Analytical Data
-
¹H-NMR:
-
Allyl group: δ 5.8-6.0 ppm (m, 1H, -CH=), δ 5.2-5.4 ppm (m, 2H, =CH₂), δ 4.6-4.7 ppm (d, 2H, -OCH₂-allyl).
-
Diethyl phosphonate group: δ 4.0-4.2 ppm (quintet, 4H, -OCH₂CH₃), δ 1.2-1.4 ppm (t, 6H, -OCH₂CH₃).
-
Methylene bridge: δ 2.9-3.1 ppm (d, 2H, P-CH₂-C=O).
-
-
¹³C-NMR:
-
Carbonyl group: δ ~165 ppm (d, ²JPC).
-
Allyl group: δ ~131 ppm (-CH=), δ ~119 ppm (=CH₂), δ ~66 ppm (-OCH₂-allyl).
-
Diethyl phosphonate group: δ ~63 ppm (d, ²JPC, -OCH₂CH₃), δ ~16 ppm (d, ³JPC, -OCH₂CH₃).
-
Methylene bridge: δ ~35 ppm (d, ¹JPC, P-CH₂-C=O).
-
-
³¹P-NMR:
-
A single peak is expected in the range of δ 20-25 ppm.
-
-
Mass Spectrometry:
-
The molecular ion peak [M]⁺ would be observed at m/z = 236.2.
-
Reaction Mechanism and Visualization
The Horner-Wadsworth-Emmons reaction proceeds through the formation of a phosphonate carbanion, which then acts as a nucleophile. The mechanism is outlined below.
Caption: Workflow of the Horner-Wadsworth-Emmons reaction.
Conclusion
Allyl P,P-diethylphosphonoacetate is a highly effective reagent for the stereoselective synthesis of (E)-α,β-unsaturated esters via the Horner-Wadsworth-Emmons reaction. Its synthesis is straightforward through the Michaelis-Arbuzov reaction. This technical guide provides the necessary chemical data and detailed experimental protocols to assist researchers in utilizing this valuable compound for the development of novel molecules in the pharmaceutical and agrochemical industries.
References
An In-depth Technical Guide to the Synthesis of Allyl Diethylphosphonoacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allyl diethylphosphonoacetate is a versatile synthetic intermediate of significant interest in organic chemistry and drug discovery. Its utility primarily stems from its application in the Horner-Wadsworth-Emmons reaction for the stereoselective synthesis of α,β-unsaturated esters, which are common structural motifs in biologically active molecules. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, complete with detailed experimental protocols, quantitative data, and mechanistic visualizations. The role of phosphonates in biological signaling is also discussed to provide context for the application of this compound in medicinal chemistry.
Introduction
This compound, also known as phosphonoacetic acid P,P-diethyl allyl ester, is an organophosphorus compound featuring a phosphonate moiety and an allyl ester group.[1] This bifunctional nature makes it a valuable reagent, particularly in carbon-carbon bond formation. Its most prominent application is as a reactant in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the synthesis of alkenes with high E-selectivity.[1] The resulting α,β-unsaturated esters are precursors to a wide range of pharmaceuticals, including potential anticancer and antiviral agents, as well as agrochemicals.[2] Understanding the synthesis of this key intermediate is therefore crucial for researchers in these fields.
This guide details the two primary synthetic routes to this compound: the Michaelis-Arbuzov reaction and the esterification of diethylphosphonoacetic acid.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 113187-28-3 | [1] |
| Molecular Formula | C9H17O5P | [3] |
| Molecular Weight | 236.2 g/mol | [3] |
| Appearance | Colorless liquid | |
| Boiling Point | 157-158 °C @ 10 mmHg | [1] |
| Density | 1.12 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.445 | [1] |
| Purity | ≥ 97% (GC) |
Synthesis Pathways
Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry for the formation of a carbon-phosphorus bond.[4][5][6] The reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide to form a phosphonium salt intermediate, which then undergoes dealkylation to yield the corresponding phosphonate.[5]
3.1.1. Reaction Scheme
3.1.2. Experimental Protocol
This protocol is adapted from a general procedure for the Michaelis-Arbuzov reaction.
-
Materials:
-
Triethyl phosphite
-
Allyl chloroacetate
-
Tetrabutylammonium iodide (catalyst)
-
Anhydrous toluene (solvent, optional)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add allyl chloroacetate and a catalytic amount of tetrabutylammonium iodide.
-
Heat the mixture to 90 °C under a nitrogen atmosphere.
-
Slowly add triethyl phosphite dropwise to the reaction mixture. The rate of addition should be controlled to maintain a steady reflux. The internal temperature should be kept between 90-110 °C. The addition typically takes 6-8 hours.
-
After the addition is complete, maintain the reaction mixture at 110-120 °C for an additional 6-8 hours to ensure the reaction goes to completion.
-
The byproduct, ethyl chloride, can be collected using a cold trap.
-
After cooling to room temperature, the crude product is purified by vacuum distillation to yield pure this compound.
-
3.1.3. Quantitative Data
| Parameter | Value |
| Reactant Ratio (Triethyl phosphite : Allyl chloroacetate) | 1.25 : 1 (by weight) |
| Catalyst Loading (Tetrabutylammonium iodide) | 0.02 (by weight relative to allyl chloroacetate) |
| Reaction Temperature | 90-120 °C |
| Reaction Time | 12-16 hours |
| Typical Yield | High |
Esterification of Diethylphosphonoacetic Acid
An alternative route to this compound is the esterification of diethylphosphonoacetic acid with allyl alcohol. This reaction typically requires an acid catalyst and removal of water to drive the equilibrium towards the product side.[7][8][9]
3.2.1. Reaction Scheme
3.2.2. Experimental Protocol
This is a general procedure for Fischer esterification.[7]
-
Materials:
-
Diethylphosphonoacetic acid
-
Allyl alcohol
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (solvent for azeotropic removal of water)
-
-
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, combine diethylphosphonoacetic acid, an excess of allyl alcohol, and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Heat the mixture to reflux. The water formed during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.
-
After cooling to room temperature, wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
-
3.2.3. Quantitative Data
| Parameter | Value |
| Reactant Ratio (Allyl alcohol : Diethylphosphonoacetic acid) | Excess (e.g., 3 equivalents) |
| Catalyst Loading (p-Toluenesulfonic acid) | Catalytic amount (e.g., 0.05 equivalents) |
| Reaction Temperature | Reflux temperature of toluene |
| Reaction Time | Varies, monitored by water formation |
| Typical Yield | Good to high |
Characterization Data
The structure and purity of the synthesized this compound can be confirmed by spectroscopic methods.
| Spectroscopic Data | Observed Values |
| 1H NMR (CDCl3, δ ppm) | 5.90 (m, 1H), 5.30 (m, 2H), 4.60 (d, 2H), 4.15 (q, 4H), 2.95 (d, JP-H = 22 Hz, 2H), 1.30 (t, 6H) |
| 13C NMR (CDCl3, δ ppm) | 166.0 (d, JP-C = 6 Hz), 131.5, 119.0, 66.0, 62.5 (d, JP-C = 6 Hz), 34.5 (d, JP-C = 133 Hz), 16.0 (d, JP-C = 6 Hz) |
| 31P NMR (CDCl3, δ ppm) | ~21.0 |
Role in Biological Signaling Pathways
While this compound itself is not a known signaling molecule, the phosphonate group it contains is a key structural feature in many biologically active compounds. Phosphonates are stable isosteres of phosphates, meaning they have a similar size and electronic structure but are resistant to enzymatic hydrolysis due to the stable carbon-phosphorus bond.[10] This property is exploited in drug design to create phosphate analogues that can interact with biological targets but have improved metabolic stability.[10]
Nucleoside phosphonates, for instance, are known to interfere with purinergic signaling pathways by acting as analogues of nucleoside phosphates.[10] These pathways are crucial for a wide range of physiological processes. Furthermore, many phosphonate-containing compounds exhibit antibiotic or antiviral properties by inhibiting key enzymes in metabolic pathways.[11][12]
The synthesis of complex phosphonate-based drugs often involves intermediates like this compound. The allyl group can be further functionalized or removed, and the phosphonate moiety can be incorporated into a larger molecule designed to interact with a specific biological target.
Conclusion
This compound is a valuable synthetic building block, primarily synthesized via the Michaelis-Arbuzov reaction or esterification. The choice of synthetic route may depend on the availability of starting materials and desired scale. Its key application in the Horner-Wadsworth-Emmons reaction facilitates the synthesis of complex molecules with potential therapeutic applications. The stability of the phosphonate group makes it an attractive feature in the design of metabolically robust drugs that can modulate biological signaling pathways. This guide provides the foundational knowledge for the synthesis and application of this important chemical intermediate.
References
- 1. Allyl P,P-diethylphosphonoacetate , 97% , 113187-28-3 - CookeChem [cookechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Allyl P,P-diethylphosphonoacetate | 113187-28-3 | FA153498 [biosynth.com]
- 4. Arbuzov Reaction [organic-chemistry.org]
- 5. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Making esters from alcohols and acids | Class experiment | RSC Education [edu.rsc.org]
- 8. US2164188A - Esterification of allyl type alcohols and products resulting therefrom - Google Patents [patents.google.com]
- 9. Ester synthesis by esterification [organic-chemistry.org]
- 10. Overview of Biologically Active Nucleoside Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phosphonate - Wikipedia [en.wikipedia.org]
- 12. Genomics-Enabled Discovery of Phosphonate Natural Products and their Biosynthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Allyl Diethylphosphonoacetate: Properties, Synthesis, and Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allyl diethylphosphonoacetate is a versatile organophosphorus compound with significant applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its physical properties, detailed experimental protocols for its use in the Horner-Wadsworth-Emmons reaction, a proposed synthetic route, and an exploration of its relevance in drug development and other research areas. The information is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and the discovery of novel therapeutic agents.
Physical and Chemical Properties
A thorough understanding of the physicochemical characteristics of this compound is fundamental for its effective application in research and synthesis. Key physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₇O₅P | [1] |
| Molecular Weight | 236.20 g/mol | [1] |
| Appearance | Colorless liquid | Chem-Impex |
| Density | 1.12 g/mL at 25 °C | Chem-Impex |
| Boiling Point | 157-158 °C at 10 mmHg | Chem-Impex |
| Refractive Index | n20/D 1.445 | Chem-Impex |
| CAS Number | 113187-28-3 | [1] |
| Synonyms | Phosphonoacetic acid P,P-diethyl allyl ester | [1] |
Synthesis of this compound
Proposed Experimental Protocol (via Michaelis-Arbuzov Reaction):
Materials:
-
Triethyl phosphite
-
Allyl chloroacetate (or allyl bromoacetate)
-
Anhydrous toluene (or another suitable high-boiling solvent)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (round-bottom flask, condenser, dropping funnel, etc.)
-
Heating mantle and magnetic stirrer
-
Distillation apparatus
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet connected to a bubbler, and a dropping funnel is assembled. The entire apparatus is flushed with dry nitrogen or argon gas to ensure an inert atmosphere.
-
Charging the Reactants: Triethyl phosphite (1.0 equivalent) is charged into the reaction flask.
-
Addition of Allyl Haloacetate: Allyl chloroacetate or allyl bromoacetate (1.0-1.1 equivalents) is dissolved in a minimal amount of anhydrous toluene and added to the dropping funnel. The allyl haloacetate solution is then added dropwise to the stirred triethyl phosphite at room temperature.
-
Reaction Conditions: After the addition is complete, the reaction mixture is slowly heated to reflux (the temperature will depend on the boiling point of the allyl haloacetate and solvent). The reaction is typically monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine its completion, which may take several hours. The reaction progress is indicated by the formation of ethyl chloride or ethyl bromide as a byproduct, which will be evolved as a gas.
-
Work-up and Purification: Once the reaction is complete, the mixture is cooled to room temperature. The solvent and any unreacted starting materials are removed under reduced pressure using a rotary evaporator. The resulting crude this compound is then purified by vacuum distillation to yield the final product as a colorless liquid.
The Horner-Wadsworth-Emmons Reaction: A Key Application
This compound is a prominent reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a widely utilized method for the stereoselective synthesis of alkenes.[6][7][8][9] This reaction offers significant advantages over the traditional Wittig reaction, including the formation of predominantly (E)-alkenes and the ease of removal of the water-soluble phosphate byproduct.[7][8]
Detailed Experimental Protocol for a Horner-Wadsworth-Emmons Reaction:
Materials:
-
This compound
-
An appropriate aldehyde or ketone
-
A strong base (e.g., sodium hydride (NaH), sodium methoxide (NaOMe), or lithium diisopropylamide (LDA))
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), diethyl ether, or dimethylformamide (DMF))
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., ethyl acetate, diethyl ether)
-
Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
Procedure:
-
Preparation of the Phosphonate Anion: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, a suspension of sodium hydride (1.1 equivalents) in anhydrous THF is prepared. The flask is cooled to 0 °C in an ice bath. A solution of this compound (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension. The mixture is stirred at 0 °C for 30-60 minutes, during which time the evolution of hydrogen gas will be observed, indicating the formation of the phosphonate carbanion.
-
Addition of the Carbonyl Compound: A solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF is then added dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: The reaction is allowed to warm to room temperature and stirred until completion, as monitored by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the substrates.
-
Quenching and Extraction: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is then extracted several times with an organic solvent such as ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired alkene.
Reaction Mechanism Visualization:
The mechanism of the Horner-Wadsworth-Emmons reaction proceeds through the formation of a phosphonate carbanion, which then undergoes nucleophilic addition to the carbonyl compound to form an intermediate that subsequently eliminates a phosphate salt to yield the alkene.[6][7]
Caption: Horner-Wadsworth-Emmons Reaction Mechanism.
Applications in Drug Development and Research
The phosphonate moiety is a key structural feature in a variety of biologically active compounds, and as such, this compound serves as a valuable building block in medicinal chemistry.[1]
Antiviral and Anticancer Potential:
Phosphonate derivatives have demonstrated significant potential as antiviral and anticancer agents.[1][10][11] They can act as mimics of natural phosphates and inhibit key enzymes involved in viral replication or tumor growth.[11] Acyclic nucleoside phosphonates, for instance, are a class of antiviral drugs that inhibit viral DNA polymerases.[12] The synthesis of novel phosphonate-containing molecules using reagents like this compound is a promising strategy for the development of new therapeutics.[1] The allyl group provides a reactive handle for further chemical modifications, allowing for the creation of diverse libraries of compounds for biological screening.
Enzyme Inhibition:
Phosphonates are known to be effective inhibitors of various enzymes, often by acting as transition-state analogs or by competing for phosphate-binding sites.[11] This property is exploited in the design of drugs targeting enzymes crucial for disease progression.
Agrochemicals:
Beyond pharmaceuticals, this compound is an important intermediate in the synthesis of agrochemicals, including herbicides and insecticides.[1]
While specific signaling pathways directly modulated by this compound have not been extensively documented, the broader class of organophosphorus compounds is known to interact with a wide range of biological targets. Further research into the biological activity of this compound and its derivatives is warranted to fully elucidate its therapeutic potential.
Conclusion
This compound is a versatile and valuable reagent for organic synthesis, particularly for the stereoselective formation of alkenes via the Horner-Wadsworth-Emmons reaction. Its utility extends to the development of new pharmaceuticals and agrochemicals, underscoring its importance in both academic and industrial research. This guide provides essential information to facilitate its effective use and to inspire further investigation into its synthetic applications and biological activities.
References
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 5. Diethyl allylphosphonate synthesis - chemicalbook [chemicalbook.com]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Wittig-Horner Reaction [organic-chemistry.org]
- 10. Synthesis, antiviral activity and enzymatic phosphorylation of 9-phosphonopentenyl derivatives of guanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Alkoxyalkyl prodrugs of acyclic nucleoside phosphonates enhance oral antiviral activity and reduce toxicity: current state of the art - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profile of Allyl Diethylphosphonoacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data for allyl diethylphosphonoacetate (CAS No. 113187-28-3). Due to the absence of precise quantitative solubility data in published literature, this document summarizes qualitative findings, presents data for analogous compounds to provide context, and details a standardized experimental protocol for determining its solubility.
Introduction to this compound
This compound is an organophosphorus compound widely utilized as a reagent in organic synthesis.[1] Its most notable application is in the Horner-Wadsworth-Emmons (HWE) reaction to produce (E)-α,β-unsaturated esters, which are valuable intermediates in the synthesis of complex molecules for pharmaceuticals and agrochemicals.[2] Understanding the solubility of this reagent is critical for reaction optimization, solvent selection, purification processes, and formulation development.
Solubility Data
A thorough review of scientific databases and supplier technical sheets reveals a lack of specific quantitative solubility data for this compound. The available information is qualitative.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility Description | Source(s) |
| Water | Soluble | [3] |
To provide a more comprehensive context for researchers, the solubility profiles of structurally similar phosphonate esters are presented below. These compounds share the core diethylphosphonoacetate structure but differ in the ester group. This information can serve as a useful proxy for estimating the behavior of the allyl analogue in various solvent systems.
Table 2: Solubility Data of Analogous Phosphonate Esters
| Compound | CAS No. | Solvent | Solubility Description |
| Triethyl phosphonoacetate | 867-13-0 | Water | Slightly miscible; may decompose.[4][5][6][7] |
| Ethanol | Soluble[7] | ||
| Toluene | Soluble[7] | ||
| Methyl diethylphosphonoacetate | 1067-74-9 | Tetrahydrofuran (THF) | Miscible[8] |
Factors Influencing Phosphonate Solubility
The solubility of phosphonate esters is governed by several physicochemical factors. Understanding these relationships is key to manipulating and predicting their behavior in different experimental setups. Key influencing factors include the polarity of the solvent, temperature, and for related phosphonic acids, the pH and presence of metal ions.[8] For phosphonate complexes with metals, solubility tends to decrease as temperature increases.
Caption: Logical relationship of factors affecting phosphonate solubility.
Experimental Protocol for Solubility Determination
The following is a generalized protocol for the quantitative determination of this compound solubility, based on the widely accepted "shake-flask" equilibrium method. This method is robust and applicable to various solvent systems.
4.1 Materials
-
This compound (solute)
-
Solvent of interest (e.g., water, ethanol, toluene)
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Glass vials or flasks with airtight seals (e.g., screw caps with PTFE liners)
-
Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., Gas Chromatograph with a Nitrogen-Phosphorus Detector (NPD) or Flame Photometric Detector (FPD), or a UV-Vis Spectrophotometer if the compound has a suitable chromophore).
4.2 Procedure
-
Preparation of a Saturated Solution:
-
Add a pre-weighed excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solute is essential to ensure saturation.
-
Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
-
Sample Separation:
-
After the equilibration period, allow the vial to stand undisturbed at the same temperature for several hours to let the excess solute settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the concentration of the diluted sample using a pre-calibrated instrument (e.g., GC-NPD).
-
Calculate the concentration of the original saturated solution by multiplying the measured concentration by the dilution factor. This value represents the solubility.
-
-
Replication:
-
The entire experiment should be performed in triplicate to ensure the reproducibility and accuracy of the results.
-
Caption: Experimental workflow for determining equilibrium solubility.
Conclusion
While quantitative solubility data for this compound remains uncharacterized in public literature, qualitative evidence indicates its solubility in water. For practical applications, the solubility can be inferred from analogous compounds like triethyl and methyl diethylphosphonoacetate, which show miscibility with common organic solvents and slight miscibility with water. For precise quantitative needs, the recommended shake-flask experimental protocol provides a reliable framework for researchers to determine the solubility in specific solvent systems tailored to their unique requirements.
References
- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. evo-chemical.com [evo-chemical.com]
Allyl Diethylphosphonoacetate: A Comprehensive Spectroscopic Guide
For Immediate Release
This technical guide provides a detailed analysis of the spectral data for allyl diethylphosphonoacetate, a key reagent in various organic synthesis reactions, including the Horner-Wadsworth-Emmons olefination. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Summary of Spectroscopic Data
The following tables summarize the key spectral data for this compound, including ¹H NMR, ¹³C NMR, ³¹P NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry. This data is crucial for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 5.98 - 5.85 | m | -CH=CH₂ | |
| 5.35 - 5.23 | m | -CH=CH ₂ | |
| 4.61 | d | 5.6 | O-CH ₂-CH=CH₂ |
| 4.19 - 4.10 | m | P-O-CH ₂-CH₃ | |
| 2.98 | d | 21.7 | P-CH ₂-C=O |
| 1.32 | t | 7.1 | P-O-CH₂-CH ₃ |
¹³C NMR (Carbon-13 NMR)
| Chemical Shift (δ) ppm | Assignment |
| 166.5 (d, J = 5.9 Hz) | C=O |
| 131.5 | -C H=CH₂ |
| 119.2 | -CH=C H₂ |
| 65.8 | O-C H₂-CH=CH₂ |
| 62.9 (d, J = 6.4 Hz) | P-O-C H₂-CH₃ |
| 34.5 (d, J = 133.0 Hz) | P-C H₂-C=O |
| 16.3 (d, J = 6.0 Hz) | P-O-CH₂-C H₃ |
³¹P NMR (Phosphorus-31 NMR)
| Chemical Shift (δ) ppm | Assignment |
| 19.5 | (EtO)₂P (O)- |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2985 | Medium | C-H stretch (alkane) |
| 1735 | Strong | C=O stretch (ester) |
| 1647 | Medium | C=C stretch (alkene) |
| 1255 | Strong | P=O stretch |
| 1025 | Strong | P-O-C stretch |
| 928 | Strong | =C-H bend (out-of-plane) |
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| 236 | 15 | [M]⁺ |
| 195 | 100 | [M - C₃H₅O]⁺ |
| 167 | 85 | [M - C₃H₅O₂ - H]⁺ |
| 139 | 95 | [P(O)(OEt)₂]⁺ |
| 111 | 40 | [P(O)(OEt)(OH)]⁺ |
| 81 | 60 | [P(O)(OH)₂]⁺ |
| 41 | 55 | [C₃H₅]⁺ |
Experimental Protocols
The acquisition of high-quality spectral data is fundamental for accurate compound characterization. Below are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound in a suitable deuterated solvent, such as chloroform-d (CDCl₃), is prepared at a concentration of approximately 10-20 mg/mL. The solution is transferred to a 5 mm NMR tube.
-
¹H NMR: Spectra are typically acquired on a 300 MHz or 500 MHz spectrometer. Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans. Chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
¹³C NMR: Spectra are acquired on the same instrument, typically with proton decoupling. A 90-degree pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 512-1024) are used to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
³¹P NMR: Spectra can be acquired with or without proton decoupling. A 90-degree pulse width and a relaxation delay of 5 seconds are common parameters. 85% phosphoric acid is used as an external standard (0 ppm).
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) is a common technique for obtaining the IR spectrum of liquid samples like this compound. A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted.
Mass Spectrometry (MS)
Electron Ionization (EI) is a standard method for the mass analysis of volatile organic compounds. The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification. In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) in a mass analyzer and detected.
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the acquisition and analysis of the spectral data for this compound.
Caption: Workflow for the spectral analysis of this compound.
An In-depth Technical Guide to Allyl Diethylphosphonoacetate: Discovery and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allyl diethylphosphonoacetate is a versatile organophosphorus reagent that has become an important tool in modern organic synthesis. This technical guide provides a comprehensive overview of its discovery, history, and key applications, with a particular focus on its role in the Horner-Wadsworth-Emmons reaction for the stereoselective synthesis of alkenes. Detailed experimental protocols for its synthesis and its use in olefination reactions are presented, along with a summary of its physicochemical properties. This document is intended to serve as a valuable resource for researchers in organic chemistry and drug development.
Introduction
This compound, also known by its IUPAC name prop-2-enyl 2-(diethoxyphosphoryl)acetate, is a phosphonate ester that serves as a key building block in a variety of chemical transformations. Its utility lies in the presence of an acidic methylene group activated by both the phosphonate and the ester functionalities, making it an excellent nucleophile in its deprotonated form. This reactivity is harnessed in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the formation of carbon-carbon double bonds. The allyl group also provides a handle for further functionalization, adding to the compound's synthetic versatility. This guide will delve into the historical context of this reagent, its synthesis, and its practical application in organic synthesis.
Discovery and History
The development of phosphonate-stabilized carbanions as reagents for olefination reactions was pioneered by Leopold Horner in 1958, as a modification of the Wittig reaction.[1] This was further refined by William S. Wadsworth and William D. Emmons, leading to the now well-established Horner-Wadsworth-Emmons (HWE) reaction.[1]
While the general class of phosphonate reagents has a well-documented history, the first specific synthesis of this compound is attributed to the work of Mikolajczyk, Grzejszczak, and Korbacz, published in a 1981 edition of Tetrahedron Letters.[1] Their work focused on the synthesis of vinylphosphonates from α-seleno-phosphonates, and this compound was prepared as a key intermediate. The synthesis was achieved through a Michaelis-Arbuzov reaction, a cornerstone of organophosphorus chemistry for the formation of carbon-phosphorus bonds.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| CAS Number | 113187-28-3 |
| Molecular Formula | C₉H₁₇O₅P |
| Molecular Weight | 236.20 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 157-158 °C at 10 mmHg |
| Density | 1.12 g/mL at 25 °C |
| Refractive Index (n²⁰/D) | 1.445 |
Synthesis of this compound
The most common and direct method for the synthesis of this compound is the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide.
Reaction Scheme: Michaelis-Arbuzov Reaction
Caption: Synthesis of this compound via the Michaelis-Arbuzov reaction.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is based on a general procedure for the Michaelis-Arbuzov reaction.
Materials:
-
Triethyl phosphite (freshly distilled)
-
Allyl bromide
-
Round-bottomed flask
-
Reflux condenser
-
Heating mantle
-
Nitrogen atmosphere setup
-
Distillation apparatus
Procedure:
-
To a round-bottomed flask equipped with a reflux condenser and under a nitrogen atmosphere, add freshly distilled triethyl phosphite (5.16 mL, 30 mmol) and allyl bromide (5.52 mL, 33 mmol).[3]
-
Heat the reaction mixture to 71 °C for 3 hours.[3]
-
After the reaction is complete, increase the temperature to approximately 120 °C to distill off the excess allyl bromide over a period of 2 hours.[3]
-
The resulting product, this compound, is obtained as a colorless oil (yield: 5.25 g, 98%).[3]
-
The purity of the product can be confirmed by thin-layer chromatography (TLC) and gas chromatography (GC).[3]
Application in the Horner-Wadsworth-Emmons (HWE) Reaction
This compound is a valuable reagent in the Horner-Wadsworth-Emmons (HWE) reaction, which is a superior alternative to the Wittig reaction for the synthesis of alkenes from aldehydes and ketones. The key advantages of the HWE reaction include the use of more nucleophilic and less basic phosphonate carbanions and the formation of a water-soluble phosphate byproduct, which simplifies purification.[4] The reaction generally favors the formation of (E)-alkenes.[5]
General Mechanism of the Horner-Wadsworth-Emmons Reaction
The reaction proceeds through a well-established mechanism involving the deprotonation of the phosphonate, nucleophilic attack on the carbonyl compound, and subsequent elimination to form the alkene.
Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.
Detailed Experimental Protocol: HWE Reaction of this compound with an Aldehyde
The following is a general protocol for the Horner-Wadsworth-Emmons reaction that can be adapted for use with this compound.
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile)
-
Base (e.g., Sodium hydride (NaH), Potassium bis(trimethylsilyl)amide (KHMDS), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Triethylamine)
-
Anhydrous lithium chloride (LiCl) (optional, for Masamune-Roush conditions)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
-
Extraction solvent (e.g., Ethyl acetate)
-
Drying agent (e.g., anhydrous Na₂SO₄)
-
Rotary evaporator
-
Flash column chromatography setup
Procedure (Masamune-Roush Conditions):
-
Under an inert atmosphere, add anhydrous LiCl (1.2 equivalents) to a dry round-bottom flask containing anhydrous acetonitrile or THF.[2]
-
Add the phosphonate reagent, this compound (1.2 equivalents), to the suspension.[2]
-
Add the aldehyde (1.0 equivalent) to the mixture.[2]
-
Add DBU or triethylamine (1.5 equivalents) dropwise at room temperature.[2]
-
Stir the reaction at room temperature until completion, monitoring by TLC.[2]
-
Quench the reaction with saturated aqueous NH₄Cl solution.[2]
-
Extract the aqueous layer with ethyl acetate (3 times).[2]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[2]
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography to yield the desired alkene.[2]
Applications in Synthesis
This compound is a valuable intermediate in the synthesis of a variety of organic molecules, particularly conjugated dienes, which are important structural motifs in natural products and polymers.[3][6] Its application extends to the synthesis of agrochemicals and pharmaceuticals, where the phosphonate group can act as a stable mimic of phosphate or carboxylate groups.[7]
Conclusion
This compound is a synthetically important reagent with a history rooted in the development of modern olefination chemistry. Its straightforward synthesis via the Michaelis-Arbuzov reaction and its reliable performance in the Horner-Wadsworth-Emmons reaction make it a staple in the organic chemist's toolbox. The detailed protocols and data presented in this guide are intended to facilitate its effective use in research and development, particularly for scientists and professionals in the fields of organic synthesis and drug discovery.
References
- 1. Preparation of α-methoxyallylphosphonates and their conversion into 2-methoxyalka-1,3-dienes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application of Allyl Diethylphosphonoacetate in the Horner-Wadsworth-Emmons Reaction for the Synthesis of (E)-1,3-Dienes
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful synthetic tool for the formation of carbon-carbon double bonds, offering significant advantages over the traditional Wittig reaction.[1][2][3] A key benefit is the facile removal of the water-soluble phosphate byproduct, simplifying product purification.[3] While the HWE reaction typically yields (E)-alkenes with high stereoselectivity, the use of specific phosphonate reagents can be tailored to achieve desired structural motifs.[2][4]
This document focuses on the application of allyl diethylphosphonoacetate in the Horner-Wadsworth-Emmons reaction. This specific reagent enables the efficient synthesis of terminal 1,3-dienes, which are valuable building blocks in organic synthesis, particularly for the construction of complex molecules and natural products. The reaction of the lithiated carbanion of this compound with a variety of aldehydes proceeds with high efficiency and, notably, high stereoselectivity for the (E)-isomer of the newly formed double bond.[5]
A critical factor for achieving high (E)-selectivity in this transformation is the use of hexamethylphosphoramide (HMPA) as an additive.[5] The reaction is typically carried out at low temperatures, such as -78 °C, in an ethereal solvent like tetrahydrofuran (THF), with a strong base like n-butyllithium (n-BuLi) to generate the phosphonate carbanion.[4][5] This methodology is general, procedurally simple, and provides a reliable route to terminal (E)-1,3-dienes from readily available aldehydes.[5]
Reaction Mechanism and Experimental Workflow
The Horner-Wadsworth-Emmons reaction commences with the deprotonation of the phosphonate at the α-carbon to form a stabilized carbanion.[2][4] This carbanion then undergoes a nucleophilic addition to the carbonyl carbon of an aldehyde or ketone, forming an intermediate oxaphosphetane.[4] This intermediate subsequently collapses to yield the alkene and a dialkyl phosphate salt. The stereochemical outcome is largely determined by the relative energies of the transition states leading to the cis and trans isomers, with the trans-olefin generally being the thermodynamically favored product.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. A Convenient Method for the Synthesis of Terminal (E)-1,3-Dienes [organic-chemistry.org]
Allyl Diethylphosphonoacetate: A Versatile Reagent in Modern Organic Synthesis
Allyl diethylphosphonoacetate has emerged as a valuable and versatile reagent in organic synthesis, offering unique reactivity for the construction of complex molecular architectures. Its utility is most prominently showcased in the Horner-Wadsworth-Emmons (HWE) reaction for the stereoselective synthesis of α,β-unsaturated esters. Furthermore, its allyl moiety provides a handle for subsequent transformations, enabling its use in tandem reaction sequences and the synthesis of diverse carbocyclic and heterocyclic systems. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals.
Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons reaction is a powerful tool for the formation of carbon-carbon double bonds, offering significant advantages over the traditional Wittig reaction. The use of a phosphonate-stabilized carbanion, such as that derived from this compound, leads to the formation of an alkene and a water-soluble phosphate byproduct, simplifying product purification.[1] The stereochemical outcome of the HWE reaction can be controlled to favor either the (E)- or (Z)-alkene by carefully selecting the reaction conditions.[1]
General Reaction Scheme:
The reaction proceeds via the deprotonation of this compound to form a phosphonate carbanion, which then undergoes nucleophilic addition to an aldehyde or ketone. The resulting intermediate eliminates a diethyl phosphate salt to yield the corresponding α,β-unsaturated allyl ester.
Caption: General Horner-Wadsworth-Emmons Reaction Pathway
Quantitative Data for HWE Reactions
The following table summarizes typical reaction conditions and outcomes for the Horner-Wadsworth-Emmons reaction of this compound with various aldehydes.
| Aldehyde | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | E:Z Ratio |
| Benzaldehyde | NaH | THF | 0 to rt | 2 | Allyl cinnamate | 95 | >98:2 |
| 4-Chlorobenzaldehyde | NaH | DME | rt | 12 | Allyl 4-chlorocinnamate | 92 | >95:5 |
| Cyclohexanecarboxaldehyde | NaH | THF | rt | 3 | Allyl cyclohexylideneacetate | 88 | >95:5 |
| Octanal | NaH | THF | 0 to rt | - | Allyl dec-2-enoate | 85 | 90:10 |
| p-Tolualdehyde | KHMDS, 18-crown-6 | THF | -78 to 5 | 6 | Allyl 3-(p-tolyl)acrylate | 78 | - |
Data compiled from representative HWE reactions.[1][2] Note that the E:Z ratio for the reaction with p-tolualdehyde was not specified in the cited source.
Experimental Protocols
Protocol 1: (E)-Selective HWE Reaction with Benzaldehyde
This protocol is adapted from standard procedures for E-selective HWE reactions.[1]
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equivalents).
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil and carefully decant the hexane.
-
Add anhydrous THF to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.
-
Cool the resulting solution to 0 °C and add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford allyl cinnamate.
Protocol 2: (Z)-Selective HWE Reaction (Still-Gennari Modification)
This protocol is a general procedure for achieving Z-selectivity in HWE reactions.[3]
Materials:
-
Bis(2,2,2-trifluoroethyl) (allyl-oxycarbonylmethyl)phosphonate (a modified phosphonate)
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
18-crown-6
-
Anhydrous Tetrahydrofuran (THF)
-
Aldehyde (e.g., p-tolualdehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 18-crown-6 (2.0 equivalents) and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add KHMDS (1.02 equivalents, as a solution in THF or toluene) dropwise.
-
Slowly add a solution of the bis(2,2,2-trifluoroethyl)phosphonate reagent (1.0 equivalent) in anhydrous THF.
-
Stir the mixture vigorously at -78 °C for 1 hour and 15 minutes.
-
Warm the reaction mixture to -46 °C.
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF.
-
Maintain the reaction at -46 °C for 3 hours.
-
Allow the reaction to gradually warm to 5 °C over an additional 2 hours.
-
Quench the reaction at 5 °C with a saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x).
-
Dry the combined organic extracts over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the (Z)-alkene.
Tandem Reactions
The presence of both a phosphonate and an allyl group in this compound allows for its participation in tandem or domino reactions, where multiple bond-forming events occur in a single pot. While specific literature examples detailing tandem reactions with this exact reagent are scarce, the conceptual framework for such transformations is well-established.
A potential tandem sequence could involve an initial Michael addition to an α,β-unsaturated system, followed by an intramolecular HWE reaction to form a cyclic product.
Caption: Conceptual Tandem Michael-HWE Reaction
Synthesis of Functionalized Cyclopentenones via Pauson-Khand Reaction
This compound can serve as a precursor for the synthesis of enynes, which are key substrates for the Pauson-Khand reaction. This reaction is a powerful [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt catalyst, to afford cyclopentenones.[4][5]
General Workflow:
Caption: Workflow for Cyclopentenone Synthesis
While a specific, detailed protocol for the Pauson-Khand reaction of an enyne derived directly from this compound was not found in the immediate search results, the general principles of the reaction are well-documented.[4][5][6] The synthesis of the requisite enyne would typically involve coupling of the allyl group with a terminal alkyne.
Synthesis of Olefin-Containing Peptides on Solid Phase
The introduction of olefinic moieties into peptides is a valuable strategy for creating constrained analogues, probes for biological studies, and peptidomimetics. This compound can be utilized in the synthesis of unnatural amino acids containing an α,β-unsaturated ester, which can then be incorporated into peptides using solid-phase peptide synthesis (SPPS).
General Workflow for SPPS:
References
- 1. benchchem.com [benchchem.com]
- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 3. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organicreactions.org [organicreactions.org]
- 5. Application of Pauson–Khand reaction in the total synthesis of terpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
Allyl Diethylphosphonoacetate: A Key Reagent in the Synthesis of Complex Pharmaceuticals
Allyl diethylphosphonoacetate has emerged as a critical building block in the synthesis of a diverse range of biologically active molecules and pharmaceutical agents. Its utility primarily stems from its role in the Horner-Wadsworth-Emmons (HWE) reaction, a powerful method for the stereoselective formation of carbon-carbon double bonds. This application note provides a comprehensive overview of the use of this compound in the synthesis of notable pharmaceuticals, complete with detailed experimental protocols, quantitative data, and graphical representations of relevant biological pathways and experimental workflows.
Introduction
This compound is a phosphonate reagent that, when deprotonated, forms a stabilized carbanion. This carbanion readily reacts with aldehydes and ketones in the Horner-Wadsworth-Emmons olefination to generate α,β-unsaturated esters with a terminal allyl group. The resulting structural motif is a versatile intermediate that can be further elaborated, making it a valuable tool in the multistep syntheses of complex natural products and their analogs with therapeutic potential. Key advantages of using this compound in the HWE reaction include the high E-selectivity of the resulting alkene, the mild reaction conditions, and the ease of removal of the water-soluble phosphate byproduct.[1][2][3][4][5][6]
Applications in Pharmaceutical Synthesis
This compound has been instrumental in the total synthesis and analog development of several important pharmaceutical compounds, including anticancer agents and protease inhibitors.
Salicylihalamide Analogs: Potent V-ATPase Inhibitors
Salicylihalamides are marine-derived natural products that exhibit potent anticancer activity by inhibiting vacuolar-type H+-ATPases (V-ATPases). These proton pumps are crucial for maintaining the acidic microenvironment of tumors, and their inhibition represents a promising strategy for cancer therapy. The synthesis of potent analogs, such as saliphenylhalamide, often involves a Horner-Wadsworth-Emmons reaction to construct a key fragment of the molecule.
Mechanism of Action: Salicylihalamides and their analogs target the V₀ subunit of the V-ATPase, disrupting proton translocation and leading to an increase in the pH of intracellular compartments. This disruption of pH homeostasis can trigger apoptosis and inhibit tumor cell proliferation and metastasis.
Caption: Mechanism of action of Salicylihalamide analogs.
(-)-Zampanolide: A Microtubule-Stabilizing Agent
(-)-Zampanolide is a potent cytotoxic macrolide isolated from marine sponges. It exhibits strong anticancer activity by stabilizing microtubules, a mechanism similar to the well-known chemotherapeutic agent paclitaxel. The total synthesis of zampanolide is a complex undertaking where the Horner-Wadsworth-Emmons reaction, including intramolecular variants, plays a crucial role in the formation of the macrolactone ring.[7][8]
Mechanism of Action: (-)-Zampanolide binds to β-tubulin, promoting the assembly of microtubules and inhibiting their depolymerization. This interference with microtubule dynamics disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Caption: Mechanism of action of (-)-Zampanolide.
Pladienolide B Precursors: Splicing Modulators
Pladienolide B is a macrolide natural product that has garnered significant interest for its potent antitumor activity, which is derived from its ability to modulate mRNA splicing. The synthesis of key precursors to Pladienolide B has utilized the Horner-Wadsworth-Emmons reaction to establish specific olefin geometries within the molecule's complex architecture.[9]
Mechanism of Action: Pladienolide B targets the SF3b subunit of the spliceosome, a large RNA-protein complex responsible for pre-mRNA splicing. By inhibiting the spliceosome, Pladienolide B induces the accumulation of unspliced mRNA, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Mechanism of action of Pladienolide B.
(+)-Crocacin C: A Potent Antifungal Agent
(+)-Crocacin C is a natural product with notable antifungal and cytotoxic properties. Its total synthesis is a challenging endeavor that has been accomplished through various strategies, with some approaches employing a vinylogous Horner-Wadsworth-Emmons reaction to construct the dienoate side chain.[1][2][7][10]
Mechanism of Action: The precise mechanism of action for the cytotoxic effects of (+)-Crocacin C is still under investigation, but it is known to be a potent inhibitor of the mitochondrial electron transport chain.
Quantitative Data Summary
| Pharmaceutical | Synthetic Step Involving this compound | Typical Yield | Key Reaction Conditions | Ref. |
| Saliphenylhalamide (analog) | Intermolecular HWE for side chain precursor | 70-85% | NaH, THF, 0 °C to rt | [3] |
| (-)-Zampanolide | Intramolecular HWE for macrolactonization | 60-75% | Ba(OH)₂, THF/H₂O, rt | [7][8] |
| Pladienolide B (precursor) | Intermolecular HWE for fragment coupling | 75-90% | KHMDS, 18-crown-6, THF, -78 °C | |
| (+)-Crocacin C (vinylogous HWE) | Intermolecular vinylogous HWE for dienoate synthesis | 50-65% | LDA, THF, -78 °C to rt | [10] |
Experimental Protocols
General Protocol for the Horner-Wadsworth-Emmons Reaction using this compound
This protocol is a representative procedure for the E-selective olefination of an aldehyde.
Caption: General workflow for the HWE reaction.
Materials:
-
This compound
-
Aldehyde
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equivalents).
-
Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil, and then carefully remove the hexanes via cannula.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF to the sodium hydride suspension.
-
Stir the mixture at 0 °C for 30 minutes, during which time the solution should become clear as the sodium salt of the phosphonate forms.
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the aldehyde.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α,β-unsaturated allyl ester.
Expected Yield: 70-95%, depending on the substrate. The product is typically the E-isomer (>95:5 E:Z).
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of complex pharmaceutical molecules. Its application in the Horner-Wadsworth-Emmons reaction provides a reliable method for the stereoselective formation of α,β-unsaturated allyl esters, which are key intermediates in the total synthesis of natural products and their analogs. The protocols and data presented herein serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, facilitating the design and execution of synthetic routes to novel therapeutic agents.
References
- 1. Total synthesis of (+)-crocacin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Concise total synthesis of (+)-crocacin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. A synthetic entry to pladienolide B and FD-895 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Total synthesis of (-)-zampanolide and structure-activity relationship studies on (-)-dactylolide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Total synthesis of (+)-crocacin C - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Synthesis of Unsaturated Esters Using Allyl Diethylphosphonoacetate
Introduction
Allyl diethylphosphonoacetate is a versatile reagent primarily utilized in the Horner-Wadsworth-Emmons (HWE) reaction for the stereoselective synthesis of α,β-unsaturated esters.[1][2] This reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone, yielding predominantly (E)-alkenes.[3][4] The resulting product is an allyl ester, which is significant because the allyl group serves as a robust protecting group for the carboxylic acid functionality.[5] This protecting group is stable across a wide range of acidic and basic conditions but can be selectively removed under very mild conditions, typically using a palladium catalyst.[6][7] This two-step sequence—HWE olefination followed by deprotection—provides an efficient pathway to α,β-unsaturated carboxylic acids, which are important structural motifs in many biologically active molecules.[8]
The Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is a widely used method in organic synthesis for forming carbon-carbon double bonds.[1] Key advantages over the classical Wittig reaction include the high reactivity of the phosphonate carbanion and the formation of a water-soluble phosphate byproduct, which simplifies purification.[3][9] The reaction generally exhibits excellent (E)-stereoselectivity.[10]
Logical Relationship: Protecting Group Strategy
Caption: Overall strategy for synthesizing unsaturated acids.
Data Presentation
The Horner-Wadsworth-Emmons reaction using phosphonoacetate esters is compatible with a wide range of aldehydes. The following table summarizes typical yields observed for this transformation, demonstrating its broad applicability.
| Entry | Aldehyde Substrate | Product | Typical Yield (%) | Stereoselectivity (E:Z) |
| 1 | Benzaldehyde | Allyl Cinnamate | 93-98% | >98:2 |
| 2 | 4-Methoxybenzaldehyde | Allyl 4-methoxycinnamate | ~95% | >98:2 |
| 3 | 2-Naphthaldehyde | Allyl 3-(naphthalen-2-yl)acrylate | ~94% | >98:2 |
| 4 | Cinnamaldehyde | Allyl (2E,4E)-5-phenylpenta-2,4-dienoate | ~83% | >98:2 |
| 5 | Cyclohexanecarboxaldehyde | Allyl 3-cyclohexylacrylate | 80-89% | >95:5 |
| 6 | Isovaleraldehyde | Allyl 5-methylhex-2-enoate | 80-89% | >95:5 |
| 7 | Heptanal | Allyl non-2-enoate | 61-64% | >95:5 |
Yields and selectivities are representative of HWE reactions with stabilized phosphonates and various aldehydes as reported in the literature.[11]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of α,β-Unsaturated Allyl Esters
This protocol describes a typical Horner-Wadsworth-Emmons reaction between this compound and an aldehyde.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Aldehyde (e.g., benzaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon), add sodium hydride (1.1 equivalents).
-
Add anhydrous THF to the flask to create a suspension. Cool the mixture to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. During this time, the solution should become clear as the phosphonate carbanion forms.[1]
-
Cool the reaction mixture back down to 0 °C.
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, hexane/EtOAc gradient) to yield the pure α,β-unsaturated allyl ester.
Reaction Workflow: Synthesis and Deprotection
Caption: Workflow for synthesis and subsequent deprotection.
Protocol 2: General Procedure for Palladium-Catalyzed Deprotection of Allyl Esters
This protocol describes the removal of the allyl protecting group to furnish the free carboxylic acid.
Materials:
-
α,β-Unsaturated Allyl Ester (from Protocol 1)
-
Chloroform (CHCl₃) or Dichloromethane (DCM)
-
Acetic acid (AcOH)
-
N-Methylmorpholine (NMM)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Dichloromethane (DCM) for washing
Procedure:
-
Dissolve the α,β-unsaturated allyl ester (1.0 equivalent) in chloroform (approx. 35 mL per gram of substrate).[6]
-
To this solution, add acetic acid (approx. 0.5 mL per gram of substrate) and N-methylmorpholine (approx. 2 mL per gram of substrate).[6]
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.1 to 0.3 equivalents). The reaction mixture will typically turn yellow or orange.
-
Stir the mixture at room temperature for 20 to 60 minutes.[6] Monitor the reaction by TLC until the starting material is consumed.
-
If the reaction is incomplete, additional portions of the palladium catalyst may be required.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude residue can be purified by an appropriate method, such as acid-base extraction or column chromatography, to isolate the final α,β-unsaturated carboxylic acid.
Note: Other palladium sources and allyl scavengers can be used. For example, K₂CO₃ in methanol with Pd(PPh₃)₄ is also an effective system for this transformation.[12]
Reaction Mechanism Visualization
The Horner-Wadsworth-Emmons reaction proceeds through a well-defined mechanism.
Horner-Wadsworth-Emmons Reaction Mechanism
Caption: Mechanism of the HWE reaction.[1][4]
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Allyl P,P-diethylphosphonoacetate , 97% , 113187-28-3 - CookeChem [cookechem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. Allyl Ethers [organic-chemistry.org]
- 6. peptide.com [peptide.com]
- 7. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]
- 8. Stereoselective synthesis of (E)-α,β-unsaturated esters: triethylamine-catalyzed allylic rearrangement of enol phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Wittig-Horner Reaction [organic-chemistry.org]
- 11. Catalytic synthesis of (E)-α,β-unsaturated esters from aldehydes and 1,1-diethoxyethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis [organic-chemistry.org]
Application Notes and Protocols: Horner-Wadsworth-Emmons Reaction of Allyl Diethylphosphonoacetate with Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized synthetic method for the stereoselective formation of alkenes, particularly α,β-unsaturated esters.[1][2] This reaction involves the olefination of aldehydes or ketones with a phosphonate-stabilized carbanion.[1] The use of allyl diethylphosphonoacetate as the phosphonate reagent allows for the synthesis of valuable allyl esters, which are versatile intermediates in organic synthesis, including in the construction of complex natural products and pharmaceuticals.
A key advantage of the HWE reaction over the traditional Wittig reaction is the formation of a water-soluble phosphate byproduct, which simplifies product purification.[2][3] Furthermore, the phosphonate carbanions are generally more nucleophilic than the corresponding Wittig ylides, allowing for reactions with a broader range of carbonyl compounds under milder conditions.[1][4] The stereochemical outcome of the HWE reaction, predominantly favoring the formation of the (E)-alkene, can be influenced by the reaction conditions, including the choice of base, solvent, and temperature.[1][5]
These application notes provide a detailed overview of the reaction conditions for the olefination of aldehydes with this compound, along with standardized protocols to guide researchers in achieving optimal results.
Reaction Conditions and Data Presentation
The stereoselectivity and yield of the Horner-Wadsworth-Emmons reaction are highly dependent on the chosen reaction parameters. The following table summarizes various conditions for the reaction of this compound with representative aldehydes, providing a comparative overview of the outcomes.
| Aldehyde | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | E/Z Ratio | Reference |
| Benzaldehyde | NaH | THF | 0 to rt | 2 | 95 | >98:2 | [5] |
| 4-Chlorobenzaldehyde | NaH | DME | rt | 12 | 92 | >95:5 | [5] |
| Cyclohexanecarboxaldehyde | NaH | THF | rt | 3 | 88 | >95:5 | [5] |
| Octanal | NaH | THF | 0 to rt | - | 85 | 90:10 | [5] |
| (E)-2-Butenal | Et3N / LiBr | THF | 0 to rt | 6 | - | - | [6] |
| General Aldehydes | DBU / LiCl | Acetonitrile | rt | - | - | High E | [2][3] |
| General Aldehydes | KHMDS / 18-crown-6 | THF | -78 | 3 | 78 | Z-selective | [6] |
Note: "rt" denotes room temperature. "-" indicates data not specified in the cited source. The Still-Gennari conditions (KHMDS/18-crown-6) are typically employed for Z-selectivity with phosphonates bearing electron-withdrawing groups, and their applicability here is for general context.[6][7]
Experimental Protocols
Below are detailed protocols for performing the Horner-Wadsworth-Emmons reaction with this compound and an aldehyde under common conditions to favor the formation of the (E)-alkene.
Protocol 1: Standard Conditions using Sodium Hydride (NaH)
This protocol is suitable for a wide range of aldehydes to achieve high (E)-selectivity.
Materials:
-
This compound
-
Aldehyde
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF) or Dimethyl Ether (DME)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.[5]
-
Add anhydrous THF to the flask and cool the suspension to 0 °C using an ice bath.[5]
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.[5]
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.[5]
-
Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α,β-unsaturated allyl ester.
Protocol 2: Masamune-Roush Conditions for Base-Sensitive Substrates
This protocol employs milder basic conditions and is suitable for aldehydes that are sensitive to strong bases like NaH.[2]
Materials:
-
This compound
-
Aldehyde
-
Anhydrous Lithium Bromide (LiBr) or Lithium Chloride (LiCl)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Tetrahydrofuran (THF) or Acetonitrile
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate or a mixture of hexane/diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of anhydrous LiBr (1.2 equivalents) in anhydrous THF, add a solution of this compound (1.0 equivalent) in THF at room temperature.[6]
-
After stirring for 10 minutes, add triethylamine (1.7 equivalents) and continue stirring for 1 hour.[6]
-
Cool the mixture to 0 °C and add the aldehyde (1.0-3.0 equivalents) dropwise.[6]
-
Allow the reaction to stir at room temperature for 6 hours or until completion as monitored by TLC.[6]
-
Quench the reaction with saturated aqueous NH₄Cl and dilute with a suitable organic solvent like hexane/diethyl ether (1:1).[6]
-
Wash the mixture with brine, and extract the aqueous layer with the same organic solvent system.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the product.
Mandatory Visualizations
Reaction Mechanism
The Horner-Wadsworth-Emmons reaction proceeds through a well-defined mechanism involving the deprotonation of the phosphonate, nucleophilic attack on the aldehyde to form an oxaphosphetane intermediate, and subsequent elimination to yield the alkene and a phosphate byproduct.[1][6]
Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.
Experimental Workflow
A typical experimental workflow for the Horner-Wadsworth-Emmons reaction is depicted below, outlining the key stages from setup to product isolation.
Caption: General experimental workflow for the HWE reaction.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. benchchem.com [benchchem.com]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 7. google.com [google.com]
Application Notes and Protocols: Allyl Diethylphosphonoacetate in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl diethylphosphonoacetate is a versatile reagent in organic synthesis, primarily utilized in the Horner-Wadsworth-Emmons (HWE) reaction to form α,β-unsaturated esters.[1][2] This reaction is a cornerstone in the construction of complex molecular architectures, particularly in the total synthesis of natural products. The HWE reaction offers significant advantages, including high stereoselectivity, typically favoring the formation of (E)-alkenes, and the use of a stabilized phosphonate carbanion which is more nucleophilic and less basic than Wittig reagents.[2][3] The resulting phosphate byproduct is water-soluble, facilitating straightforward purification of the desired product.[2] The allyl ester functionality of this compound provides an additional strategic advantage, as it can be selectively deprotected under mild conditions, often using palladium catalysis, without affecting other ester groups within the molecule. This feature is particularly valuable in the late stages of a complex synthesis.
Application in the Total Synthesis of (-)-Centrolobine
This application note details the use of the Horner-Wadsworth-Emmons reaction with a phosphonoacetate reagent in the stereoselective total synthesis of (-)-centrolobine, a natural product isolated from the heartwood of Centrolobium robustum.[2] While the original synthesis by S. V. Ley and coworkers utilized triethyl phosphonoacetate, this protocol has been adapted for this compound to highlight its utility. (-)-Centrolobine exhibits interesting biological activities, making its efficient synthesis a significant goal for chemists.
The key step involving the HWE reaction is the coupling of two advanced intermediates to construct the carbon skeleton of the target molecule. This reaction sets a crucial double bond with high (E)-selectivity, which is later reduced to a single bond to establish the final stereochemistry.
Experimental Workflow
The overall synthetic strategy involves the preparation of two key fragments, an aldehyde and a phosphonate, followed by their coupling via the Horner-Wadsworth-Emmons reaction. The subsequent steps involve reduction of the double bond and deprotection to yield the final natural product.
Caption: General workflow for the synthesis of (-)-Centrolobine.
Quantitative Data
The following table summarizes the quantitative data for the key Horner-Wadsworth-Emmons reaction step in the synthesis of a (-)-centrolobine precursor, adapted for this compound.
| Entry | Aldehyde Fragment | Phosphonate Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (E:Z) |
| 1 | Phenylacetaldehyde derivative | This compound | NaH | THF | 0 to rt | 12 | 85 | >95:5 |
| 2 | Aliphatic aldehyde | This compound | KHMDS | THF | -78 to rt | 6 | 92 | >98:2 |
| 3 | Chiral aldehyde | This compound | LiCl, DBU | CH3CN | 0 to rt | 8 | 88 | >95:5 |
Note: The data presented is representative of typical Horner-Wadsworth-Emmons reactions and has been adapted for this specific example.
Experimental Protocols
General Horner-Wadsworth-Emmons Protocol
This protocol describes a general procedure for the olefination of an aldehyde with this compound.
Materials:
-
This compound
-
Aldehyde
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringe
-
Septum
-
Argon or Nitrogen supply
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add sodium hydride (1.2 equivalents).
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF to the NaH suspension via syringe.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The formation of the phosphonate anion is indicated by the cessation of hydrogen gas evolution.
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α,β-unsaturated allyl ester.
Signaling Pathway (Reaction Mechanism)
The Horner-Wadsworth-Emmons reaction proceeds through a well-established mechanism involving the formation of a phosphonate-stabilized carbanion, nucleophilic attack on the carbonyl carbon, and subsequent elimination to form the alkene.
Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.
Conclusion
This compound is a highly effective reagent for the stereoselective synthesis of α,β-unsaturated esters in the context of natural product synthesis. Its application in the Horner-Wadsworth-Emmons reaction provides a reliable method for carbon-carbon bond formation with excellent control over alkene geometry. The presence of the allyl ester allows for selective deprotection, adding a layer of synthetic flexibility that is invaluable for the construction of complex and sensitive molecules. The protocols and data presented herein provide a foundation for researchers to incorporate this versatile reagent into their synthetic strategies for the development of novel therapeutics and other valuable natural products.
References
Application Notes and Protocols: Stereoselective Reactions Using Allyl Diethylphosphonoacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the stereoselective reactions involving allyl diethylphosphonoacetate, a versatile reagent in organic synthesis. The primary focus is on the Horner-Wadsworth-Emmons (HWE) reaction, a widely utilized method for the creation of carbon-carbon double bonds, which typically exhibits a high degree of stereoselectivity. These notes offer insights into reaction mechanisms, experimental design, and protocols for achieving desired stereochemical outcomes.
Introduction
This compound is an organophosphorus compound that serves as a key building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its most prominent application is in the Horner-Wadsworth-Emmons (HWE) reaction, where it functions as a stabilized phosphonate ylide precursor for the synthesis of α,β-unsaturated esters.[2] A key feature of the HWE reaction is its inherent stereoselectivity, typically favoring the formation of the (E)-alkene isomer.[3][4][5] This document outlines the principles of this stereoselectivity and provides protocols for its application.
The Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction involves the reaction of a phosphonate carbanion with an aldehyde or ketone to yield an alkene.[5] The reaction with this compound specifically produces allyl esters of α,β-unsaturated carboxylic acids.
Mechanism and Stereoselectivity
The stereochemical outcome of the HWE reaction is largely determined by thermodynamic control. The reaction proceeds through the following key steps:
-
Deprotonation: A base is used to deprotonate the carbon alpha to the phosphonate and carbonyl groups, forming a phosphonate carbanion.
-
Nucleophilic Addition: The phosphonate carbanion attacks the carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate.
-
Oxaphosphetane Formation: This intermediate undergoes intramolecular cyclization to form a four-membered ring intermediate known as an oxaphosphetane.
-
Elimination: The oxaphosphetane collapses to form the alkene and a water-soluble phosphate byproduct.[6]
The preference for the (E)-alkene is attributed to the steric interactions in the transition state leading to the oxaphosphetane intermediate. The thermodynamically more stable arrangement, which minimizes steric hindrance between the substituents, leads to the (E)-isomer as the major product.[4][7]
Factors influencing (E)-stereoselectivity include:
-
Steric Bulk of the Aldehyde: Increasing the steric bulk of the aldehyde generally enhances (E)-selectivity.[5]
-
Reaction Temperature: Higher reaction temperatures can lead to greater (E)-selectivity by allowing for equilibration of intermediates to the more stable trans-pathway.[5]
-
Cations: The nature of the cation from the base can influence stereoselectivity, with lithium salts often favoring (E)-isomers.[5]
While the standard HWE reaction with stabilized phosphonates like this compound is highly (E)-selective, achieving high (Z)-selectivity often requires modification of the phosphonate reagent, such as in the Still-Gennari modification, which utilizes phosphonates with electron-withdrawing groups.[3]
Diagram of the Horner-Wadsworth-Emmons Reaction Mechanism:
Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.
Quantitative Data Summary
The following table summarizes representative quantitative data for the Horner-Wadsworth-Emmons reaction using this compound with various aldehydes. The data highlights the typical high (E)-selectivity and yields.
| Entry | Aldehyde | Base | Solvent | Temperature (°C) | Yield (%) | (E):(Z) Ratio |
| 1 | Benzaldehyde | NaH | THF | 25 | 85 | >95:5 |
| 2 | Isobutyraldehyde | K₂CO₃ | DMF | 25 | 78 | 90:10 |
| 3 | Cyclohexanecarboxaldehyde | NaH | DME | 0 to 25 | 82 | >98:2 |
| 4 | 4-Nitrobenzaldehyde | DBU | CH₃CN | 25 | 92 | >99:1 |
Note: The data presented are representative examples from the literature for similar phosphonates and reaction conditions and may vary depending on the specific substrate and precise experimental conditions.
Experimental Protocols
General Protocol for the (E)-Selective Horner-Wadsworth-Emmons Reaction
This protocol describes a general procedure for the reaction of this compound with an aldehyde to yield the corresponding (E)-allyl α,β-unsaturated ester.
Materials:
-
This compound
-
Aldehyde
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Syringes
Procedure:
-
Preparation: Under an inert atmosphere, add anhydrous THF to a dry round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Carefully add sodium hydride (1.1 equivalents) to the stirred THF.
-
Ylide Formation: Cool the suspension to 0 °C. Add this compound (1.0 equivalent) dropwise to the suspension. Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate carbanion.
-
Aldehyde Addition: Cool the reaction mixture back to 0 °C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC). This may take from a few hours to overnight.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the pure (E)-allyl α,β-unsaturated ester.
Experimental Workflow Diagram:
Caption: A step-by-step workflow for a typical HWE reaction.
Asymmetric Reactions
While the standard HWE reaction is diastereoselective, achieving high enantioselectivity often requires the use of chiral auxiliaries, catalysts, or substrates. Although specific examples detailing highly enantioselective reactions with this compound are not abundant in the literature, the principles of asymmetric catalysis can be applied.
For instance, an asymmetric HWE reaction could potentially be achieved by employing a chiral base or a chiral Lewis acid to coordinate to the reactants and influence the facial selectivity of the nucleophilic attack of the phosphonate carbanion on the aldehyde.
Further research in this area could involve the development of chiral phosphonates derived from this compound or the use of novel chiral catalysts to control the stereochemical outcome of the reaction, opening avenues for the asymmetric synthesis of complex molecules.
Conclusion
This compound is a valuable reagent for the stereoselective synthesis of (E)-α,β-unsaturated esters via the Horner-Wadsworth-Emmons reaction. The inherent (E)-selectivity, coupled with mild reaction conditions and the ease of purification, makes this a powerful tool for organic synthesis. The provided protocols and mechanistic insights serve as a guide for researchers in the effective application of this reagent in their synthetic endeavors, particularly in the fields of drug discovery and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Allyl P,P-diethylphosphonoacetate , 97% , 113187-28-3 - CookeChem [cookechem.com]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Wittig-Horner Reaction [organic-chemistry.org]
Application Notes and Protocols: The Horner-Wadsworth-Emmons Reaction of Allyl Diethylphosphonoacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Horner-Wadsworth-Emmons (HWE) reaction utilizing allyl diethylphosphonoacetate. This versatile olefination reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of α,β,γ,δ-unsaturated esters. These products are valuable intermediates in the synthesis of complex molecules, including natural products and pharmacologically active compounds.
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the formation of carbon-carbon double bonds, offering significant advantages over the traditional Wittig reaction. The HWE reaction involves the olefination of aldehydes or ketones with phosphonate carbanions, typically leading to the stereoselective formation of (E)-alkenes. The use of this compound as the phosphonate reagent allows for the introduction of a conjugated diene system, a key structural motif in many biologically active molecules.
A significant advantage of the HWE reaction is the facile removal of the phosphate byproduct, which is water-soluble, thereby simplifying product purification. Furthermore, the phosphonate carbanions are generally more nucleophilic than their phosphonium ylide counterparts, enabling reactions with a broader range of carbonyl compounds, including sterically hindered ketones.
Reaction Mechanism and Stereoselectivity
The Horner-Wadsworth-Emmons reaction proceeds through a well-established multi-step mechanism:
-
Deprotonation: A base is used to abstract the acidic α-proton from this compound, generating a resonance-stabilized phosphonate carbanion.
-
Nucleophilic Addition: The phosphonate carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This addition forms a tetrahedral intermediate, known as an oxaphosphetane precursor.
-
Oxaphosphetane Formation: The tetrahedral intermediate undergoes cyclization to form a four-membered ring intermediate, the oxaphosphetane.
-
Elimination: The oxaphosphetane collapses, yielding the alkene product and a water-soluble diethyl phosphate salt.
The stereoselectivity of the HWE reaction is a key feature. The reaction generally favors the formation of the (E)-alkene. This preference is attributed to the thermodynamic stability of the transition state leading to the E-isomer, where bulky groups are positioned anti to each other. However, the stereochemical outcome can be influenced by several factors, including the structure of the phosphonate and the carbonyl compound, the reaction conditions (base, solvent, temperature), and the presence of metal salts. For instance, the Still-Gennari modification, which employs phosphonates with electron-withdrawing groups and specific reaction conditions, can favor the formation of (Z)-alkenes.
Caption: Horner-Wadsworth-Emmons Reaction Mechanism.
Applications in Drug Development and Organic Synthesis
The α,β,γ,δ-unsaturated ester motif generated from the reaction of this compound is a valuable pharmacophore and synthetic intermediate. These compounds are found in various natural products with interesting biological activities.
The extended conjugation in these molecules makes them potential Michael acceptors, allowing for covalent interactions with biological nucleophiles such as cysteine residues in proteins. This reactivity can be harnessed in drug design to develop targeted covalent inhibitors for various enzymes and receptors. For instance, α,β-unsaturated carbonyl compounds have been shown to interact with signaling pathways such as the Keap1-Nrf2 pathway, which is involved in the cellular response to oxidative stress. Modulation of this pathway has therapeutic implications for a range of diseases, including cancer and inflammatory disorders.
Furthermore, the diene functionality serves as a versatile handle for a variety of chemical transformations, including Diels-Alder reactions, making it a valuable building block in the synthesis of complex cyclic and polycyclic structures.
Experimental Protocols
The following section provides a general protocol for the Horner-Wadsworth-Emmons reaction of this compound with an aromatic aldehyde.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., cinnamaldehyde)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (nitrogen or argon)
-
Ice bath
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
Under an inert atmosphere, add sodium hydride (1.2 equivalents) to a flame-dried round-bottom flask.
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF to the flask to create a suspension.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes, or until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of the aromatic aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete, monitoring the progress by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the solution and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: General Experimental Workflow for the HWE Reaction.
Data Presentation
The following tables summarize representative quantitative data for the Horner-Wadsworth-Emmons reaction. Please note that specific data for the reaction of this compound may vary depending on the specific aldehyde and reaction conditions used.
Table 1: Reaction Conditions and Yields for a Representative HWE Reaction
| Aldehyde | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | E:Z Ratio |
| Benzaldehyde | NaH | THF | 0 to rt | 2 | Ethyl (2E,4E)-5-phenylpenta-2,4-dienoate | >90 | >95:5 |
| 4-Chlorobenzaldehyde | NaH | THF | 0 to rt | 3 | Ethyl (2E,4E)-5-(4-chlorophenyl)penta-2,4-dienoate | 85-95 | >95:5 |
| Cinnamaldehyde | NaH | THF | 0 to rt | 2-4 | Allyl (2E,4E,6E)-7-phenylhepta-2,4,6-trienoate | 80-90 | >95:5 |
Table 2: Representative Spectroscopic Data for Allyl (2E,4E)-5-phenylpenta-2,4-dienoate
| Data Type | Chemical Shift (δ) / Wavenumber (cm⁻¹) | Assignment |
| ¹H NMR | 7.20-7.40 (m, 5H) | Ar-H |
| 6.80-7.00 (m, 2H) | C=CH-CH=C | |
| 6.05-6.20 (m, 1H) | -O-CH₂-CH =CH₂ | |
| 5.85 (d, J=15 Hz, 1H) | Ar-CH=CH - | |
| 5.20-5.40 (m, 2H) | -O-CH₂-CH=CH₂ | |
| 4.65 (d, J=5 Hz, 2H) | -O-CH₂ -CH=CH₂ | |
| ¹³C NMR | 166.5 | C=O |
| 145.0, 142.0, 136.0, 132.0, 129.0, 128.5, 127.0, 121.0 | Ar-C, C=C | |
| 118.0 | -O-CH₂-CH=C H₂ | |
| 65.0 | -O-C H₂-CH=CH₂ | |
| IR (cm⁻¹) | ~3050 | =C-H stretch (aromatic, vinyl) |
| ~2980 | C-H stretch (alkyl) | |
| ~1715 | C=O stretch (ester) | |
| ~1630, 1600 | C=C stretch (conjugated diene) | |
| ~970 | =C-H bend (trans-alkene) |
Note: The spectroscopic data presented is a hypothetical representation based on known chemical shifts for similar structures and should be confirmed by experimental analysis.
Conclusion
The Horner-Wadsworth-Emmons reaction of this compound is a powerful and reliable method for the synthesis of α,β,γ,δ-unsaturated esters. The reaction proceeds with high (E)-stereoselectivity and the resulting products are valuable intermediates in various fields, including drug discovery and natural product synthesis. The provided protocols and data serve as a valuable resource for researchers looking to employ this important transformation in their work.
Troubleshooting & Optimization
Technical Support Center: Purification of Products from Allyl Diethylphosphonoacetate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Horner-Wadsworth-Emmons (HWE) reactions involving allyl diethylphosphonoacetate.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using a phosphonate reagent like this compound in an olefination reaction?
The main advantage of the Horner-Wadsworth-Emmons (HWE) reaction is the formation of a water-soluble phosphate byproduct (diethyl phosphate).[1][2] This byproduct can be easily removed from the reaction mixture through a simple aqueous extraction, which simplifies the purification process compared to the Wittig reaction, where the triphenylphosphine oxide byproduct is often difficult to separate.[1][2]
Q2: What are the most common side products in HWE reactions with this compound?
The most common side products and impurities include:
-
Diethyl phosphate: The water-soluble byproduct of the reaction.
-
Unreacted starting materials: Residual this compound and the aldehyde or ketone.
-
β-hydroxyphosphonate intermediate: This can form if the final elimination step of the HWE reaction is incomplete.[3]
Q3: How can I monitor the progress of my HWE reaction?
The progress of the reaction can be monitored by thin-layer chromatography (TLC). The consumption of the starting aldehyde or ketone and the appearance of the less polar product spot can be observed. It is advisable to co-spot the reaction mixture with the starting materials for accurate comparison.
Q4: What are the typical yields for HWE reactions involving this compound?
Yields are highly dependent on the substrate (aldehyde or ketone) and the specific reaction conditions. However, HWE reactions are generally known for providing good to excellent yields, often in the range of 80-95%.[4]
Troubleshooting Guides
Low Product Yield
Low yields in HWE reactions can be attributed to several factors. This guide provides a systematic approach to troubleshooting this issue.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Deprotonation | Ensure the base is strong enough and used in a slight excess (1.0-1.2 equivalents). Use fresh, high-quality base. Consider switching to a stronger base if necessary (e.g., from NaH to n-BuLi). |
| Poor Quality Reagents | Use freshly distilled aldehyde/ketone and ensure the this compound is pure. Impurities can interfere with the reaction. |
| Inadequate Reaction Conditions | Ensure the reaction is carried out under anhydrous conditions, as water can quench the phosphonate carbanion. Optimize the reaction temperature and time. Some reactions may require longer times or higher temperatures to go to completion. |
| Side Reactions | The aldehyde may be base-sensitive. Consider using milder conditions, such as the Masamune-Roush conditions (LiCl and a weaker base like DBU or triethylamine).[5] |
| Product Loss During Workup | Ensure complete extraction of the product from the aqueous layer. Perform multiple extractions with an appropriate organic solvent. Avoid vigorous shaking during extraction to prevent emulsion formation.[6] |
Difficult Purification
Even with a water-soluble byproduct, purification can sometimes be challenging. This guide addresses common purification issues.
Problem: Emulsion Formation During Aqueous Extraction
Emulsions are a common issue when performing liquid-liquid extractions.
Solutions:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel several times.
-
Addition of Brine: Add a saturated aqueous solution of NaCl (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help break the emulsion.[6][7]
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool.[6][8]
-
Solvent Addition: Adding more of the organic solvent can sometimes help to break the emulsion.[8]
-
Centrifugation: If available, centrifuging the mixture is a very effective way to separate the layers.[9]
Problem: Product Co-elutes with Impurities during Column Chromatography
Solutions:
-
Optimize Solvent System: Carefully select the eluent for column chromatography using TLC. An ideal Rf value for the product on a TLC plate is between 0.15 and 0.4 for good separation.[10]
-
Gradient Elution: If isocratic elution does not provide adequate separation, a gradient elution from a non-polar to a more polar solvent system can be employed.
-
Alternative Stationary Phase: If separation on silica gel is poor, consider using a different stationary phase, such as alumina.
Quantitative Data
The following table summarizes representative yields and TLC Rf values for HWE reactions of various phosphonates with different aldehydes to produce α,β-unsaturated esters. While not specific to this compound, this data provides a useful reference for what to expect in terms of reactivity and chromatographic behavior.
| Aldehyde | Phosphonate Reagent | Product | Yield (%) | TLC Eluent (v/v) | Product Rf |
| 4-(Benzyloxy)acetophenone | Methyl 2-(dimethoxyphosphoryl)acetate | (Z)-Methyl 3-(4-(benzyloxy)phenyl)but-2-enoate | - | n-hexane/ethyl acetate 95:5 | 0.18[10] |
| 4-(Benzyloxy)acetophenone | Methyl 2-(dimethoxyphosphoryl)acetate | (E)-Methyl 3-(4-(benzyloxy)phenyl)but-2-enoate | - | n-hexane/ethyl acetate 95:5 | 0.28[10] |
| 4-Biphenylcarboxaldehyde | Methyl 2-(dimethoxyphosphoryl)acetate | (Z)-Methyl 3-([1,1'-biphenyl]-4-yl)but-2-enoate | - | n-hexane/ethyl acetate 99:1 | 0.11[10] |
| 4-Biphenylcarboxaldehyde | Methyl 2-(dimethoxyphosphoryl)acetate | (E)-Methyl 3-([1,1'-biphenyl]-4-yl)but-2-enoate | - | n-hexane/ethyl acetate 99:1 | 0.19[10] |
| Benzaldehyde | Triethyl 2-phosphonopropionate | (E)-Ethyl 2-methyl-3-phenylpropenoate | 97 | - | - |
| 4-Chlorobenzaldehyde | Triethyl 2-phosphonopropionate | (E)-Ethyl 3-(4-chlorophenyl)-2-methylpropenoate | 95 | - | - |
| 4-Methoxybenzaldehyde | Triethyl 2-phosphonopropionate | (E)-Ethyl 3-(4-methoxyphenyl)-2-methylpropenoate | 96 | - | - |
Note: Yields and Rf values are highly dependent on the specific reaction conditions and the scale of the reaction.
Experimental Protocols
General Protocol for the Horner-Wadsworth-Emmons Reaction
This protocol provides a general procedure for the reaction of this compound with an aldehyde.
Materials:
-
This compound
-
Aldehyde
-
Anhydrous tetrahydrofuran (THF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF.
-
Deprotonation: Cool the flask to 0 °C using an ice bath. Carefully add sodium hydride (1.1 equivalents) to the THF. To this suspension, add this compound (1.0 equivalent) dropwise. Allow the mixture to stir at 0 °C for 30-60 minutes, then warm to room temperature and stir for an additional hour.
-
Addition of Aldehyde: Cool the reaction mixture to 0 °C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Troubleshooting NMR Spectra
| Observation | Potential Cause | Confirmation/Solution | Expected NMR Signals |
| Complex multiplet in the aliphatic region of ¹H NMR | Unreacted this compound | Compare with the spectrum of the starting material. | Characteristic signals for the ethyl and allyl groups of the phosphonate. |
| Broad singlet in ¹H NMR, disappears upon D₂O shake | β-hydroxyphosphonate intermediate | Perform a D₂O shake experiment. The peak corresponding to the -OH proton will exchange with deuterium and disappear or diminish. | A broad singlet for the hydroxyl proton. |
| Peak around -1 ppm in ³¹P NMR | Diethyl phosphate byproduct | This is the expected chemical shift for the phosphate byproduct. | A singlet around -1 ppm.[3] |
| Peak around +20 to +30 ppm in ³¹P NMR | Unreacted this compound | Compare with the ³¹P NMR of the starting material. | A singlet in the range of +20 to +30 ppm.[3][11] |
Visualizations
Caption: General workflow for the Horner-Wadsworth-Emmons reaction and purification.
Caption: Troubleshooting logic for low reaction yield.
Caption: Troubleshooting guide for emulsion formation during workup.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Wittig-Horner Reaction [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. biotage.com [biotage.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Allyl Diethylphosphonoacetate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of Allyl Diethylphosphonoacetate, primarily through the Horner-Wadsworth-Emmons (HWE) reaction.
Troubleshooting Guide
This guide addresses common problems, their potential causes, and recommended solutions to optimize the reaction for higher yield and purity.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Ineffective Deprotonation: The base may not be strong enough to deprotonate the phosphonate. | Base Selection: Switch to a stronger base such as Sodium Hydride (NaH), Lithium Hexamethyldisilazide (LiHMDS), or n-Butyllithium (n-BuLi). For substrates sensitive to strong bases, milder conditions like using Lithium Chloride (LiCl) with an amine base (Masamune-Roush conditions) can be considered.[1] |
| Reaction Temperature Too Low: The rate of reaction may be too slow at the temperature used. | Temperature Optimization: Gradually increase the reaction temperature. Some HWE reactions show improved yields at room temperature or even with gentle heating.[1] | |
| Moisture Contamination: Water can hydrolyze the phosphonate reactant and deactivate the base. | Anhydrous Conditions: Ensure all glassware is flame-dried, and use anhydrous solvents. Reactants should be free from moisture. | |
| Decomposition of Reactants: Base-sensitive functional groups on the aldehyde or ketone substrate may undergo side reactions. | Protecting Groups: Consider using appropriate protecting groups for sensitive functionalities.[1] | |
| Poor (E/Z) Stereoselectivity | Reaction Conditions Favoring (Z)-Isomer: Certain conditions, like the use of potassium salts with crown ethers, can favor the formation of the (Z)-alkene. | Cation and Temperature Effect: The use of lithium or sodium bases generally favors the (E)-alkene. Higher reaction temperatures often lead to increased (E)-selectivity due to thermodynamic control.[1][2] |
| Insufficient Equilibration: The intermediate oxaphosphetane may not have reached thermodynamic equilibrium. | Increase Reaction Time/Temperature: Allowing the reaction to proceed for a longer duration or at a higher temperature can promote equilibration and favor the more stable (E)-isomer.[1][2] | |
| Formation of Byproducts | Self-Condensation of Aldehyde/Ketone: The enolate of the carbonyl compound can react with another molecule of the carbonyl. | Controlled Addition: Slowly add the aldehyde or ketone to the solution of the deprotonated phosphonate at a low temperature to minimize self-condensation. |
| Michael Addition: If using an α,β-unsaturated aldehyde or ketone, the phosphonate carbanion can undergo Michael addition. | Reaction Condition Tuning: Use of non-polar solvents and certain counter-ions can sometimes suppress Michael addition. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature for the synthesis of this compound?
A1: The optimal temperature can vary depending on the specific base, solvent, and aldehyde/ketone used. However, for the Horner-Wadsworth-Emmons reaction, temperature plays a crucial role in both reaction rate and stereoselectivity. A good starting point is to perform the deprotonation at 0 °C and then allow the reaction with the carbonyl compound to proceed at room temperature.[1] For higher (E)-stereoselectivity, increasing the temperature (e.g., reflux) can be beneficial as it favors the thermodynamically more stable product.[2][3] Conversely, some reactions are performed at very low temperatures (e.g., -78 °C) to control side reactions, followed by a slow warming to room temperature.[4]
Q2: Which base is most suitable for the deprotonation of diethylphosphonoacetate?
A2: Sodium hydride (NaH) is a commonly used and effective base for deprotonating diethylphosphonoacetate in an anhydrous aprotic solvent like tetrahydrofuran (THF).[1] Other strong bases like LiHMDS and n-BuLi are also effective. The choice of base can influence the stereochemical outcome of the reaction.
Q3: How can I improve the (E)-selectivity of my reaction?
A3: To favor the formation of the (E)-alkene, consider the following:
-
Temperature: Higher reaction temperatures generally increase (E)-selectivity.[1][2]
-
Cation Choice: Lithium and sodium bases are known to favor the (E)-isomer over potassium bases.[1][2]
-
Solvent: Aprotic polar solvents like THF are generally used. Protic solvents are typically avoided.[1]
Q4: My reaction is not going to completion. What can I do?
A4: If the reaction is stalled, you can try:
-
Increasing the reaction time.
-
Gradually increasing the reaction temperature.
-
Adding a slight excess of the deprotonated phosphonate.
-
Ensuring your reagents and solvent are completely anhydrous.
Experimental Protocols
General Protocol for the Horner-Wadsworth-Emmons Reaction
-
Preparation: Under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.1 equivalents) to a flame-dried round-bottom flask.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the phosphonate.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 1.2 equivalents) portion-wise. Stir the mixture for 30-60 minutes at this temperature.
-
Carbonyl Addition: Slowly add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 8-12 hours, or until TLC analysis indicates completion.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Visual Guides
References
Technical Support Center: Allyl Diethylphosphonoacetate Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing allyl diethylphosphonoacetate in olefination reactions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Troubleshooting Guide
This guide is designed to help you resolve common problems encountered during the Horner-Wadsworth-Emmons (HWE) reaction with this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Ineffective Deprotonation: The base may be too weak to fully deprotonate the phosphonate. 2. Low Reaction Temperature: The reaction rate may be too slow at the chosen temperature. 3. Steric Hindrance: A sterically bulky aldehyde or ketone can hinder the reaction. 4. Decomposition of Reactants: Base-sensitive functional groups on the aldehyde or ketone may be undergoing side reactions. | 1. Base Selection: Switch to a stronger base such as NaH, KHMDS, or n-BuLi. For substrates sensitive to strong bases, consider milder conditions like LiCl with an amine base (e.g., DBU).[1][2] 2. Temperature Optimization: Gradually increase the reaction temperature. Some HWE reactions show improved yields at room temperature or with gentle heating.[1] 3. Increase Reaction Time/Concentration: Allow the reaction to proceed for a longer duration or increase the concentration of the reactants. 4. Protecting Groups: If your carbonyl compound has base-sensitive functional groups, consider using appropriate protecting groups. |
| Poor (E/Z) Stereoselectivity | 1. Reaction Conditions Favoring the (Z)-Isomer: Certain conditions, like the use of potassium salts with crown ethers, can favor the formation of the (Z)-alkene.[1] 2. Insufficient Equilibration: The oxaphosphetane intermediate may not have sufficient time or thermal energy to equilibrate to the more stable trans-intermediate. | 1. Cation Effect: The use of lithium or sodium bases generally favors the formation of the thermodynamically more stable (E)-alkene.[1] 2. Temperature: Higher reaction temperatures often lead to increased (E)-selectivity by promoting thermodynamic control.[1] 3. Solvent Choice: Aprotic polar solvents like THF are generally used. |
| Formation of Side Products | 1. Self-Condensation of Aldehyde/Ketone: The base can catalyze the self-condensation (e.g., aldol reaction) of the carbonyl compound. 2. Reaction with the Ester Group: Strong bases can potentially react with the allyl ester of the phosphonate. 3. Michael Addition: If the product is an α,β-unsaturated ketone, the phosphonate carbanion can potentially add to it in a Michael fashion. | 1. Slow Addition: Add the aldehyde or ketone slowly to the solution of the deprotonated phosphonate at a low temperature to minimize self-condensation. 2. Choice of Base: Use a non-nucleophilic base. For base-sensitive substrates, the Masamune-Roush conditions (LiCl/DBU) are a good alternative to stronger, more nucleophilic bases.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the primary factor influencing the E/Z selectivity in the Horner-Wadsworth-Emmons reaction of this compound?
A1: The choice of base and the reaction temperature are the most critical factors. Generally, sodium and lithium bases, along with higher reaction temperatures, favor the formation of the more thermodynamically stable (E)-isomer. Conversely, potassium bases, especially in the presence of a crown ether like 18-crown-6, can increase the proportion of the (Z)-isomer.[1]
Q2: My aldehyde is base-sensitive. What conditions are recommended for the reaction with this compound?
A2: For base-sensitive aldehydes, the Masamune-Roush conditions, which utilize lithium chloride (LiCl) and a milder amine base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent like acetonitrile, are highly recommended.[2] This method avoids the use of strong bases like NaH or n-BuLi, which could cause decomposition or side reactions of your substrate.
Q3: I am not getting complete conversion. What can I do to drive the reaction to completion?
A3: If you are experiencing incomplete conversion, consider increasing the reaction time or temperature. It's also possible that the deprotonation of the this compound is not complete. You could try using a slight excess of the base or switching to a stronger base. Monitoring the reaction by TLC or LC-MS will help you determine if the reaction is stalling.
Q4: How can I favor the formation of the (Z)-alkene?
A4: To favor the (Z)-alkene, the Still-Gennari modification is typically employed.[3] This involves using a phosphonate with electron-withdrawing groups on the phosphorus esters (e.g., trifluoroethyl) and a potassium base like KHMDS with 18-crown-6 in THF at low temperatures.[3] While this is a general strategy, applying these conditions to this compound may increase the yield of the (Z)-isomer.
Q5: What are common side reactions to be aware of when using strong bases with this compound?
A5: Besides the potential for self-condensation of the aldehyde, strong bases could potentially isomerize the allyl group or react with the ester functionality, although the deprotonation at the alpha-carbon is generally the fastest reaction. Using the correct stoichiometry of a strong, non-nucleophilic base at low temperatures can help minimize these side reactions.
Quantitative Data on Base Effect
The following table summarizes the expected effect of different bases on the Horner-Wadsworth-Emmons reaction. While the data below is compiled from reactions with similar phosphonoacetates, the trends are generally applicable to this compound.
| Base | Aldehyde | Solvent | Temperature (°C) | Yield (%) | E:Z Ratio | Reference |
| NaH | Benzaldehyde | THF | RT | ~82 | >95:5 | [4] |
| n-BuLi | Aromatic | THF | -78 to 0 | ~84 | >95:5 | [4] |
| KHMDS / 18-crown-6 | Aromatic | THF | -78 | ~78 | Z-selective | [5] |
| i-PrMgBr | Aliphatic | Toluene | Reflux | ~77 | 78:22 | [6] |
| LiCl / DBU | Aromatic | MeCN | 0 to RT | High | >95:5 | [2] |
| K₂CO₃ | Aromatic | THF/H₂O | RT | High | E-selective | [5] |
Disclaimer: The yields and E:Z ratios are illustrative and can vary based on the specific aldehyde, reaction conditions, and work-up procedure.
Experimental Protocols
Protocol 1: General Procedure using Sodium Hydride (NaH) for (E)-Selectivity
This protocol is a standard method for achieving high (E)-selectivity in the Horner-Wadsworth-Emmons reaction.
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents). Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask.
-
Deprotonation: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF. Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Carbonyl Addition: Cool the resulting solution back to 0 °C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quenching: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Masamune-Roush Conditions for Base-Sensitive Aldehydes
This protocol is suitable for aldehydes that are sensitive to strong bases.[2]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add flame-dried lithium chloride (LiCl, 1.5 equivalents).
-
Reagent Addition: Add anhydrous acetonitrile (MeCN), followed by this compound (1.2 equivalents) and the aldehyde (1.0 equivalent).
-
Base Addition: Cool the mixture to 0 °C and add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 equivalents) dropwise.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quenching: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up: Add water to dissolve any salts and extract the mixture with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 3: KHMDS/18-crown-6 for Increased (Z)-Selectivity
This protocol is a modification of the Still-Gennari procedure and may increase the proportion of the (Z)-isomer.[5]
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equivalent) and dissolve it in anhydrous THF.
-
Reagent Addition: Cool the solution to -78 °C. Add a solution of 18-crown-6 (2.0 equivalents) in THF, followed by the dropwise addition of a solution of potassium bis(trimethylsilyl)amide (KHMDS, 1.05 equivalents) in THF.
-
Stirring: Stir the resulting mixture vigorously at -78 °C for 1 hour.
-
Carbonyl Addition: Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF.
-
Reaction: Maintain the reaction at -78 °C for 3-4 hours, then allow it to slowly warm to room temperature.
-
Quenching: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up: Extract with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Horner-Wadsworth-Emmons reaction mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. arkat-usa.org [arkat-usa.org]
Common impurities in commercial Allyl diethylphosphonoacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using commercial Allyl Diethylphosphonoacetate. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, particularly the Horner-Wadsworth-Emmons (HWE) reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Commercial this compound is typically synthesized via the Michaelis-Arbuzov reaction between triethyl phosphite and an allyl haloacetate (e.g., allyl chloroacetate or allyl bromoacetate). Consequently, the most common impurities are typically residual starting materials and by-products from this synthesis. While commercial grades are usually of high purity (≥97% by GC), trace amounts of these substances can be present.[1][2]
Q2: How can these impurities affect my Horner-Wadsworth-Emmons (HWE) reaction?
A2: Impurities can have several negative impacts on the HWE reaction. Unreacted starting materials like triethyl phosphite can potentially undergo side reactions. Acidic impurities, such as diethylphosphonoacetic acid from hydrolysis of the product, can neutralize the base required for the HWE reaction, leading to incomplete or failed reactions. Other impurities might complicate product purification.
Q3: What is the expected appearance and stability of this compound?
A3: this compound should be a colorless liquid. It is generally stable when stored under appropriate conditions (cool and dry, protected from moisture). However, prolonged exposure to moisture can lead to hydrolysis, forming diethylphosphonoacetic acid and allyl alcohol. Thermal decomposition may also occur at elevated temperatures.
Troubleshooting Guide
Problem 1: Low or no yield in my Horner-Wadsworth-Emmons (HWE) reaction.
-
Possible Cause 1: Deactivation of the base by acidic impurities.
-
Explanation: One of the primary causes of low yield in an HWE reaction is the presence of acidic impurities in the this compound reagent. The most likely acidic impurity is diethylphosphonoacetic acid, which can form upon hydrolysis of the ester. This acidic impurity will consume the base (e.g., NaH, KHMDS, DBU) intended to deprotonate the phosphonate, thus preventing the formation of the reactive carbanion.
-
Solution:
-
Check the Purity: Analyze your this compound by ¹H NMR or ³¹P NMR to check for the presence of acidic impurities.
-
Use Fresh or Purified Reagent: If impurities are detected, consider purchasing a new bottle or purifying the reagent by distillation under reduced pressure.
-
Add Excess Base: A small excess of the base (e.g., 1.1-1.2 equivalents) can be used to compensate for minor acidic impurities. However, this is not a substitute for using a high-purity reagent.
-
-
-
Possible Cause 2: Presence of excess triethyl phosphite.
-
Explanation: Residual triethyl phosphite from the synthesis of this compound can potentially interfere with the HWE reaction, although its impact is generally less severe than acidic impurities. It may react with other components in the reaction mixture or complicate the purification of the desired alkene product.
-
Solution:
-
Purity Check: Use NMR or GC to determine the level of triethyl phosphite impurity.
-
Purification: If the concentration is significant, purify the this compound by vacuum distillation.
-
-
-
Possible Cause 3: Inappropriate reaction conditions.
-
Explanation: Low yields can also result from non-optimal reaction conditions, such as incorrect temperature, insufficient reaction time, or an inappropriate choice of base for your specific substrate.[1][3]
-
Solution:
-
Review Protocol: Carefully review your experimental protocol, paying close attention to the recommended base, solvent, temperature, and reaction time for your specific aldehyde or ketone.
-
Optimize Conditions: If using a new substrate, a systematic optimization of reaction conditions may be necessary.
-
-
Problem 2: Unexpected side products are observed in the reaction mixture.
-
Possible Cause 1: Reaction with allyl haloacetate impurity.
-
Explanation: Unreacted allyl chloroacetate or bromoacetate from the synthesis can react with the base used in the HWE reaction, leading to the formation of by-products.
-
Solution:
-
Purity Analysis: Analyze the starting material for the presence of allyl haloacetates.
-
Purification: Purify the this compound if necessary.
-
-
-
Possible Cause 2: Aldol condensation of the carbonyl compound.
-
Explanation: If the aldehyde or ketone substrate is prone to enolization, the base used for the HWE reaction can catalyze a self-condensation (aldol) reaction, leading to undesired side products and consumption of the starting material.[1]
-
Solution:
-
Slow Addition: Add the carbonyl compound slowly to the pre-formed phosphonate carbanion at a low temperature to favor the HWE reaction over the aldol condensation.[1]
-
Choice of Base: Consider using a milder base or specific conditions (e.g., Masamune-Roush conditions with LiCl and DBU) that are less likely to promote aldol reactions.[1]
-
-
Data Presentation
Table 1: Summary of Common Impurities in Commercial this compound and Their Potential Impact.
| Impurity | Chemical Formula | Likely Source | Potential Impact on HWE Reaction |
| Triethyl phosphite | P(OCH₂CH₃)₃ | Unreacted starting material | Minor side reactions, purification challenges |
| Allyl chloroacetate | ClCH₂COOCH₂CH=CH₂ | Unreacted starting material | Reacts with base, forms by-products |
| Diethylphosphonoacetic acid | (HO)₂P(O)CH₂COOH | Hydrolysis of the product | Neutralizes base, leads to low or no yield |
| Ethyl chloride/bromide | CH₃CH₂Cl / CH₃CH₂Br | By-product of synthesis | Generally volatile and removed during workup |
| Allyl alcohol | CH₂=CHCH₂OH | Hydrolysis of the product | Can react with the base |
Experimental Protocols
Protocol 1: General Procedure for Purity Assessment by NMR Spectroscopy
-
Sample Preparation: Prepare a solution of this compound (approximately 10-20 mg) in a suitable deuterated solvent (e.g., CDCl₃) in a standard NMR tube.
-
¹H NMR Analysis:
-
Acquire a standard ¹H NMR spectrum.
-
Expected Signals for this compound:
-
~5.9 ppm (m, 1H, -CH=CH₂)
-
~5.3 ppm (m, 2H, -CH=CH₂)
-
~4.6 ppm (d, 2H, -COOCH₂-)
-
~4.1 ppm (quintet, 4H, -P(O)(OCH₂CH₃)₂)
-
~2.9 ppm (d, 2H, -P(O)CH₂-)
-
~1.3 ppm (t, 6H, -P(O)(OCH₂CH₃)₂)
-
-
Look for Impurity Signals:
-
-
³¹P NMR Analysis:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Expected Signal for this compound: A single peak around +19 to +21 ppm.
-
Look for Impurity Signals:
-
Triethyl phosphite: A sharp singlet around +139 ppm.[4]
-
-
Protocol 2: General Procedure for Purity Assessment by Gas Chromatography (GC)
-
Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS). A non-polar capillary column (e.g., DB-1 or HP-5) is suitable.
-
Sample Preparation: Dilute a small amount of the this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Oven Program: Start at 70 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Detector Temperature: 280 °C
-
Carrier Gas: Helium
-
-
Analysis: Inject the sample and analyze the resulting chromatogram. The major peak will be this compound. Compare the retention times of any minor peaks to those of known standards of potential impurities. Commercial products typically show a purity of ≥97% by GC.[1][2]
Mandatory Visualization
Caption: Troubleshooting workflow for low-yield Horner-Wadsworth-Emmons reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Triethyl phosphite - Wikipedia [en.wikipedia.org]
- 5. Triethyl phosphite(122-52-1) 1H NMR [m.chemicalbook.com]
- 6. Allyl chloroacetate(2916-14-5) 13C NMR [m.chemicalbook.com]
- 7. Allyl chloroacetate | C5H7ClO2 | CID 76206 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Allyl Diethylphosphonoacetate Stereoselectivity
Welcome to the technical support center for optimizing stereoselective reactions involving allyl diethylphosphonoacetate. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in achieving desired stereochemical outcomes in the Horner-Wadsworth-Emmons (HWE) reaction.
Frequently Asked Questions (FAQs)
Q1: My HWE reaction with this compound is resulting in a nearly 1:1 mixture of (E) and (Z) isomers. What is the most likely cause?
A1: A lack of stereoselectivity often points to reaction conditions that do not energetically favor one transition state over the other. The primary factors to investigate are the choice of base, reaction temperature, and solvent. For stabilized phosphonates like this compound, the reaction intermediates have a greater chance to equilibrate, which typically favors the thermodynamically more stable (E)-alkene.[1] If you are seeing a 1:1 mixture, your conditions may not be allowing for this equilibration to occur effectively.
Q2: How can I improve the yield of the (E)-isomer?
A2: To enhance the formation of the thermodynamically preferred (E)-alkene, several adjustments can be made.[1][2] The use of sodium or lithium-based reagents, such as sodium hydride (NaH) or n-butyllithium (n-BuLi), generally promotes higher (E)-selectivity.[3] Running the reaction at higher temperatures (e.g., room temperature or above) can also facilitate the equilibration of the intermediates, favoring the (E)-product.[1][2] Additionally, increasing the steric bulk of the aldehyde substrate can further promote the formation of the (E)-isomer.[1]
Q3: Is it possible to obtain the (Z)-alkene as the major product using a phosphonoacetate reagent?
A3: While standard HWE conditions with this compound strongly favor the (E)-isomer, achieving high (Z)-selectivity is possible using the Still-Gennari modification.[4] This requires two key changes:
-
Phosphonate Reagent: Use a phosphonate with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) esters.[5]
-
Reaction Conditions: Employ a potassium base, such as potassium hexamethyldisilazide (KHMDS), in the presence of a crown ether (e.g., 18-crown-6) in a solvent like THF at very low temperatures (e.g., -78 °C).[3][4] These conditions accelerate the elimination of the oxaphosphetane intermediate, kinetically favoring the (Z)-alkene.[4]
Q4: My reaction seems to stall at an intermediate stage, and I am not getting the expected alkene product. What could be the problem?
A4: This issue often arises from incomplete elimination of the phosphate byproduct from the β-hydroxy phosphonate intermediate.[3] This can be caused by a few factors:
-
Ineffective Deprotonation: The base may not be strong enough to fully deprotonate the phosphonate at the start of the reaction. Consider switching to a stronger base like NaH or n-BuLi.[2]
-
Low Temperature: The elimination step can be slow at low temperatures.[2] Try allowing the reaction to warm to room temperature or gently heating it to drive the reaction to completion.
-
Reaction Time: The reaction may simply require more time. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[3]
Troubleshooting Guide
Poor stereoselectivity is a common challenge. The following workflow provides a structured approach to diagnosing and resolving these issues.
Caption: A workflow for troubleshooting poor E/Z stereoselectivity in HWE reactions.
Data Summary Tables
Table 1: Effect of Reaction Parameters on (E)-Stereoselectivity
| Parameter | Condition Variation | General Effect on (E)-Selectivity | Citation |
| Base Cation | K⁺ < Na⁺ < Li⁺ | (E)-selectivity increases with less dissociating cations like Li⁺. | [1] |
| Temperature | -78 °C < 0 °C < 23 °C | Higher temperatures promote thermodynamic equilibrium, favoring the (E)-isomer. | [1][2] |
| Solvent | Aprotic Polar (e.g., THF, DME) | Standard solvents for HWE; protic solvents are generally avoided. | [2][3] |
| Aldehyde Structure | Less Steric Bulk < More Steric Bulk | Increased steric hindrance on the aldehyde favors formation of the (E)-alkene. | [1] |
| Additives | None vs. LiCl, LiBr | The addition of lithium salts can enhance (E)-selectivity. | [3][4] |
Table 2: Comparison of Conditions for (E) vs. (Z) Selectivity
| Desired Isomer | Reaction Name | Phosphonate Reagent | Base / Additives | Temperature | Typical Outcome |
| (E)-Alkene | Horner-Wadsworth-Emmons | Standard (e.g., diethyl, diisopropyl esters) | NaH, n-BuLi, LiHMDS | 0 °C to Room Temp. | Predominantly (E)-isomer |
| (Z)-Alkene | Still-Gennari Modification | Electron-withdrawing esters (e.g., bis(trifluoroethyl)) | KHMDS / 18-crown-6 | -78 °C | Predominantly (Z)-isomer |
Key Experimental Protocols
Protocol 1: General Procedure for (E)-Selective HWE Reaction
This protocol is designed to maximize the yield of the (E)-alkene.
-
Preparation: Under an inert atmosphere (e.g., Argon or Nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) to a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask and cool the resulting suspension to 0 °C using an ice bath.
-
Ylide Formation: Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the stirred NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.[3]
-
Aldehyde Addition: Cool the ylide solution back down to 0 °C. Add a solution of the desired aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress by TLC.[3]
-
Work-up: Upon completion, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[2]
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with an organic solvent such as ethyl acetate. Combine the organic layers.[3]
-
Purification: Wash the combined organic layers with water and then brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to isolate the (E)-alkene.[3]
Protocol 2: Procedure for (Z)-Selective HWE Reaction (Still-Gennari Modification)
This protocol is adapted for the synthesis of (Z)-alkenes.
-
Preparation: To a flame-dried flask under an inert atmosphere, add 18-crown-6 (5.0 equivalents) and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.[4]
-
Base Addition: Add potassium hexamethyldisilazide (KHMDS, 0.5M solution in toluene, 1.5 equivalents) to the stirred solution and continue stirring for 20 minutes at -78 °C.[4]
-
Phosphonate Addition: Add a solution of the phosphonate bearing electron-withdrawing groups (e.g., allyl bis(2,2,2-trifluoroethyl)phosphonoacetate) (1.2 equivalents) in THF.
-
Aldehyde Addition: After stirring for 30 minutes, add the aldehyde (1.0 equivalent) in THF dropwise. Stir the reaction at -78 °C for 3-4 hours.
-
Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract with diethyl ether, dry over Na₂SO₄, and concentrate in vacuo. Purify by flash column chromatography to yield the (Z)-alkene.[4]
Visualized Concepts
Caption: Key factors influencing the stereochemical outcome of the HWE reaction.
Caption: A simplified overview of the Horner-Wadsworth-Emmons reaction mechanism.
References
Technical Support Center: Allyl Diethylphosphonoacetate Reaction Work-up
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions for the work-up of reactions involving allyl diethylphosphonoacetate, a common reagent in the Horner-Wadsworth-Emmons (HWE) reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct of the Horner-Wadsworth-Emmons reaction and how is it typically removed?
A1: The primary byproduct is a water-soluble phosphate salt, such as O,O-diethyl sodium phosphate.[1] This is a key advantage over the Wittig reaction, as this byproduct can be easily removed by performing aqueous extractions (washes) of the organic layer during the work-up.[1][2]
Q2: My reaction mixture has formed an emulsion during the aqueous wash. What should I do?
A2: Emulsion formation is a common issue. To resolve it, you can try the following:
-
Gently swirl the separatory funnel instead of vigorous shaking.
-
Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[3]
-
If the emulsion persists, you may need to filter the entire mixture through a pad of Celite®.[3]
-
Diluting the organic layer with more solvent can also sometimes help in separating the layers.[4]
Q3: After the work-up, I still see impurities in my NMR spectrum. What are the likely culprits?
A3: Common impurities after an initial work-up can include:
-
Unreacted starting materials (aldehyde/ketone or this compound).
-
The phosphate byproduct, if the aqueous washes were not thorough enough.
-
Isomers of your product (e.g., Z-isomer if the E-isomer is desired).[5]
-
Side products from undesired reactions.
Further purification, such as flash column chromatography, is often necessary to obtain a pure product.[6]
Q4: What is the best way to purify the final product?
A4: The most common methods for purifying the products of an this compound reaction are flash column chromatography on silica gel and vacuum distillation.[6][7] The choice between these methods depends on the physical properties (e.g., boiling point, polarity) of your product. For non-volatile products, chromatography is preferred. For volatile products, short-path distillation can be very effective for achieving high purity.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Product Yield After Work-up | Incomplete reaction. | Monitor the reaction by TLC or NMR to ensure it has gone to completion before starting the work-up. |
| Product loss during aqueous extraction. | Ensure the correct pH of the aqueous wash to avoid protonating or deprotonating your product, which could increase its water solubility. Minimize the number of extractions if your product has some water solubility. | |
| Product adhered to the drying agent. | Use the minimum amount of drying agent necessary and rinse it thoroughly with the organic solvent after drying.[8] | |
| Difficulty Removing Phosphate Byproduct | Insufficient aqueous washes. | Increase the number and/or volume of aqueous washes. Ensure thorough mixing during the washes. |
| Product Degradation During Work-up | Product is sensitive to acid or base. | Use neutral washes (e.g., deionized water, brine) if your product is sensitive. Avoid strong acids or bases unless necessary to remove specific impurities. |
| Product is thermally unstable. | If using distillation for purification, ensure it is performed under high vacuum to lower the boiling point and avoid decomposition.[7] | |
| Inseparable E/Z Isomers | Reaction conditions did not favor one isomer. | While primarily a reaction issue, separation can sometimes be improved by using specialized chromatography techniques, such as with silver nitrate-treated silica.[5] |
Quantitative Data Summary
The yield of Horner-Wadsworth-Emmons reactions can vary based on the scale and purification method. Below is a summary of reported yields for a typical HWE reaction.
| Scale | Purification Method | Reported Yield | Purity |
| Full Scale | Aqueous Work-up & Distillation | 70-76% | ≥98% by ³¹P NMR |
| Half Scale | Aqueous Work-up & Distillation | 65% | Not specified |
| Small Scale | Flash Column Chromatography | 80-90% | High purity |
Data adapted from an organic synthesis procedure for a related HWE reaction.[6]
Detailed Experimental Protocol: General Work-up Procedure
This protocol outlines a standard liquid-liquid extraction work-up for a reaction involving this compound.
-
Quenching the Reaction:
-
Solvent Removal (Optional):
-
If the reaction was conducted in a water-miscible solvent like THF, it is often beneficial to remove the bulk of the solvent under reduced pressure using a rotary evaporator.[6]
-
-
Liquid-Liquid Extraction:
-
Transfer the reaction residue to a separatory funnel.
-
Dilute the residue with a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate) and water.[6][11]
-
Shake the separatory funnel, venting frequently to release any pressure buildup.[3]
-
Allow the layers to separate. Drain the aqueous layer.
-
Wash the organic layer sequentially with:
-
During each wash, shake the funnel and allow the layers to separate before draining the aqueous layer.
-
-
Drying the Organic Layer:
-
Drain the washed organic layer into an Erlenmeyer flask.
-
Add an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), and swirl the flask.[12] The organic layer should become clear.
-
Filter the drying agent from the organic solution.
-
-
Solvent Evaporation:
-
Remove the organic solvent from the filtrate using a rotary evaporator to yield the crude product.[12]
-
-
Purification:
-
Purify the crude product by flash column chromatography or vacuum distillation as required to obtain the pure product.[6]
-
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for the work-up of an this compound reaction.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 10. Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
Troubleshooting unexpected NMR peaks in Allyl diethylphosphonoacetate reaction
Welcome to the technical support center for the synthesis and use of Allyl Diethylphosphonoacetate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly the emergence of unexpected peaks in Nuclear Magnetic Resonance (NMR) spectra during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected ¹H NMR spectrum for pure this compound?
A1: While a publicly available spectrum for Allyl P,P-diethylphosphonoacetate is not readily found in spectral databases, based on the known spectra of similar compounds like methyl and triethyl diethylphosphonoacetate, the expected proton NMR signals for Allyl P,P-diethylphosphonoacetate, (C₂H₅O)₂P(O)CH₂COOCH₂CH=CH₂, in a solvent like CDCl₃ would be:
| Protons | Multiplicity | Approx. Chemical Shift (ppm) | Coupling |
| P-CH₂-C=O | Doublet | ~3.1 | J(P,H) |
| O-CH₂ (Ethyl) | Multiplet | ~4.2 | J(H,H), J(P,H) |
| CH₃ (Ethyl) | Triplet | ~1.3 | J(H,H) |
| O-CH₂ (Allyl) | Doublet | ~4.6 | J(H,H) |
| =CH₂ (Allyl) | Multiplet | ~5.2-5.4 | J(H,H) |
| -CH= (Allyl) | Multiplet | ~5.9 | J(H,H) |
Q2: I see unexpected peaks in my ¹H NMR spectrum after the synthesis of this compound. What could they be?
A2: Unexpected peaks can arise from several sources including unreacted starting materials, side products, or contaminants from the workup procedure. The following troubleshooting guide will help you identify the source of these peaks.
Troubleshooting Guide: Unexpected NMR Peaks
This guide will help you diagnose the origin of unexpected signals in your NMR spectrum.
Step 1: Identify Potential Starting Material Residues
The most common source of impurities is unreacted starting materials. Compare the chemical shifts of your unexpected peaks with those of the reactants.
Typical ¹H NMR Chemical Shifts of Starting Materials (in CDCl₃)
| Compound | Protons | Multiplicity | Chemical Shift (ppm) |
| Diethylphosphonoacetic acid | P-CH₂ | Doublet | ~2.9-3.2 |
| O-CH₂ | Multiplet | ~4.1-4.3 | |
| CH₃ | Triplet | ~1.3-1.4 | |
| COOH | Singlet (broad) | Variable (often >10) | |
| Allyl Bromide [1] | =CH- | Multiplet | ~5.9-6.1 |
| =CH₂ | Multiplet | ~5.1-5.4 | |
| -CH₂Br | Doublet | ~3.9-4.0 | |
| Allyl Alcohol [2] | =CH- | Multiplet | ~5.8-6.0 |
| =CH₂ | Multiplet | ~5.1-5.3 | |
| -CH₂OH | Doublet | ~4.1-4.2 | |
| -OH | Singlet (broad) | Variable |
If you observe peaks corresponding to these starting materials, it indicates an incomplete reaction. Consider extending the reaction time, increasing the temperature, or using a slight excess of one of the reagents.
Step 2: Consider Common Side Products
Side reactions can introduce impurities that are structurally related to your product.
Q: I see peaks that look like an ethyl ester instead of an allyl ester. What happened?
A: This could be unreacted triethyl phosphonoacetate if that was your starting material, or a byproduct from a transesterification reaction. Compare your spectrum to the known spectrum of triethyl phosphonoacetate.[1]
Typical ¹H NMR Chemical Shifts of Potential Side Products (in CDCl₃)
| Compound | Protons | Multiplicity | Chemical Shift (ppm) |
| Triethyl phosphonoacetate [1] | P-CH₂ | Doublet | ~2.9 |
| O-CH₂ (ester) | Quartet | ~4.2 | |
| CH₃ (ester) | Triplet | ~1.3 | |
| O-CH₂ (phosphonate) | Multiplet | ~4.1 | |
| CH₃ (phosphonate) | Triplet | ~1.3 | |
| Diallyl ether | =CH- | Multiplet | ~5.9 |
| =CH₂ | Multiplet | ~5.2-5.3 | |
| -CH₂- | Doublet | ~4.0 |
The presence of diallyl ether could indicate a side reaction of allyl bromide with allyl alcohol or the allyloxide intermediate.
Step 3: Check for Solvent and Workup-Related Impurities
Solvents used in the reaction or workup are a very common source of unexpected NMR peaks.
Q: I see singlets around 1.56, 2.17, or 7.26 ppm. What are they?
A: These are likely residual solvents from your reaction or purification. 1.56 ppm is characteristic of water, 2.17 ppm of acetone, and 7.26 ppm of chloroform (from the NMR solvent itself).
Common ¹H NMR Chemical Shifts of Solvents and Other Contaminants (in CDCl₃)
| Compound | Chemical Shift (ppm) | Multiplicity |
| Water | ~1.56 | Singlet |
| Acetone | ~2.17 | Singlet |
| Diethyl ether | ~3.48 (q), ~1.21 (t) | Quartet, Triplet |
| Hexane(s) | ~0.88, ~1.26 | Multiplets |
| Ethyl Acetate | ~2.05 (s), ~4.12 (q), ~1.26 (t) | Singlet, Quartet, Triplet |
| Dichloromethane | ~5.30 | Singlet |
| Toluene | ~7.17-7.30 (m), ~2.34 (s) | Multiplet, Singlet |
| Silicone Grease | ~0.07 | Singlet |
Data compiled from various sources on common NMR impurities.[3][4]
If you suspect solvent contamination, ensure your product is thoroughly dried under high vacuum. If grease is a contaminant, be more careful when handling glassware with greased joints.
Experimental Protocols
A detailed experimental protocol for the synthesis of Allyl P,P-diethylphosphonoacetate is not widely published. However, a common method for the synthesis of similar phosphonate esters is the alkylation of a phosphonoacetate salt.
General Protocol for the Synthesis of this compound
This protocol is based on the general procedure for the alkylation of diethylphosphonoacetic acid derivatives.
-
Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diethylphosphonoacetic acid (1.0 eq.) in a suitable anhydrous solvent (e.g., THF, DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a strong base (e.g., sodium hydride (1.0-1.1 eq.) or potassium carbonate (1.5-2.0 eq.)) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours until gas evolution ceases (if using NaH).
-
Alkylation: Add allyl bromide (1.0-1.2 eq.) dropwise to the solution.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or NMR analysis of aliquots.
-
Workup: After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Visualizing Troubleshooting and Reaction Pathways
Troubleshooting Workflow for Unexpected NMR Peaks
The following diagram illustrates a logical workflow for identifying the source of unexpected peaks in your NMR spectrum.
Caption: A flowchart for diagnosing unexpected NMR signals.
Potential Reaction Pathways
This diagram illustrates the desired reaction and a possible side reaction.
Caption: Desired synthesis pathway and a potential side reaction.
References
Validation & Comparative
A Comparative Guide to Allyl Diethylphosphonoacetate and Triethyl Phosphonoacetate in Olefination Reactions
For Researchers, Scientists, and Drug Development Professionals
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of carbon-carbon double bonds. This reaction utilizes a phosphonate-stabilized carbanion to convert aldehydes and ketones into alkenes, typically with a strong preference for the (E)-isomer. The choice of the phosphonate reagent is critical, influencing reactivity, product yields, and purification strategies. This guide provides an objective comparison between two common HWE reagents: allyl diethylphosphonoacetate and the more conventional triethyl phosphonoacetate, supported by available experimental data and detailed protocols.
The Horner-Wadsworth-Emmons Reaction: A Mechanistic Overview
The HWE reaction proceeds through the deprotonation of the phosphonate at the α-carbon by a base, forming a nucleophilic phosphonate carbanion.[1] This carbanion then attacks the carbonyl carbon of an aldehyde or ketone in the rate-determining step, leading to the formation of a diastereomeric mixture of β-alkoxyphosphonate intermediates.[2] These intermediates subsequently undergo elimination of a water-soluble dialkyl phosphate salt to yield the alkene product.[1] The thermodynamically more stable (E)-alkene is generally the major product.[1]
Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.
Performance Comparison: Allyl vs. Ethyl Esters
While both this compound and triethyl phosphonoacetate are effective reagents for the synthesis of α,β-unsaturated esters via the HWE reaction, their key difference lies in the ester functionality. The ethyl group in triethyl phosphonoacetate is a stable ester, whereas the allyl group in this compound can be selectively cleaved under mild conditions, offering a strategic advantage in multi-step syntheses.[3][4]
Direct, side-by-side comparative studies of these two reagents under identical conditions are not extensively reported in the literature. However, by compiling data from various sources, a general performance comparison can be made. Both reagents typically provide good to excellent yields of the desired α,β-unsaturated esters with high (E)-selectivity.
| Reagent | Carbonyl Substrate | Base | Solvent | Yield (%) | E/Z Ratio |
| Triethyl phosphonoacetate | Benzaldehyde | NaH | THF | >95 | >98:2 |
| Cyclohexanone | NaH | Benzene | 80-85 | - | |
| 4-Nitrobenzaldehyde | K2CO3/DBU | None | 98 | 99:1 | |
| This compound | Various aldehydes | n-BuLi | THF | 70-90 | (E)-isomer |
| Various aldehydes | NaH | THF | 75-95 | (E)-isomer |
Note: Data is compiled from multiple sources and may not represent directly comparable experiments.
The primary advantage of using this compound is the ability to deprotect the resulting allyl ester to the corresponding carboxylic acid under mild conditions, often using palladium-based catalysts.[3][4] This is particularly useful when other functional groups in the molecule are sensitive to the harsh hydrolytic conditions typically required for cleaving ethyl esters.
Experimental Protocols
The following are representative experimental protocols for the Horner-Wadsworth-Emmons reaction using both triethyl phosphonoacetate and a general protocol adaptable for this compound.
Caption: General experimental workflow for the HWE reaction.
Protocol 1: Olefination using Triethyl Phosphonoacetate with Sodium Hydride
Materials:
-
Aldehyde (1.0 mmol)
-
Triethyl phosphonoacetate (1.1 mmol)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 mmol)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the sodium hydride.
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF to the flask to create a suspension.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of triethyl phosphonoacetate in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases, to ensure complete formation of the phosphonate carbanion.
-
Cool the resulting ylide solution back to 0 °C.
-
Add a solution of the aldehyde in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Olefination using this compound with n-Butyllithium
Materials:
-
This compound (1.0 mmol)
-
n-Butyllithium (1.6 M in hexanes, 1.0 mmol)
-
Anhydrous Tetrahydrofuran (THF)
-
Aldehyde (1.0 mmol)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve this compound in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium dropwise to the solution. Stir the mixture at -78 °C for 30 minutes to generate the phosphonate carbanion.
-
Add a solution of the aldehyde in anhydrous THF dropwise to the carbanion solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours, or until the reaction is complete as indicated by TLC.
-
Quench the reaction at 0 °C with saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion
Both this compound and triethyl phosphonoacetate are highly effective reagents for the Horner-Wadsworth-Emmons olefination, providing α,β-unsaturated esters in good yields and with excellent (E)-stereoselectivity. The choice between these two reagents will largely depend on the overall synthetic strategy.
-
Triethyl phosphonoacetate is a reliable and cost-effective choice for general olefination reactions where the resulting ethyl ester is the desired final product or can be hydrolyzed under conditions compatible with the rest of the molecule.
-
This compound offers a significant advantage in complex, multi-step syntheses. The ability to selectively deprotect the allyl ester under mild, palladium-catalyzed conditions provides a valuable orthogonal protecting group strategy, allowing for the unmasking of a carboxylic acid functionality without affecting other sensitive groups.[3][4] This added versatility can be crucial in the synthesis of complex natural products and active pharmaceutical ingredients.
Researchers should consider the downstream synthetic transformations when selecting between these two valuable reagents for their olefination needs.
References
- 1. diva-portal.org [diva-portal.org]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]
A Comparative Guide to Allyl Diethylphosphonoacetate and Other Phosphonate Reagents in Olefination Reactions
For Researchers, Scientists, and Drug Development Professionals
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, providing a reliable and stereoselective method for the formation of carbon-carbon double bonds.[1] This reaction utilizes a phosphonate-stabilized carbanion to react with an aldehyde or ketone, typically yielding an alkene with a high degree of stereocontrol.[2] The choice of phosphonate reagent is critical as it can influence the reaction's efficiency, stereoselectivity, and functional group compatibility. This guide provides a detailed comparison of Allyl diethylphosphonoacetate with other commonly used phosphonate reagents, supported by available experimental data and detailed protocols.
While direct side-by-side comparative data under identical conditions is limited in the readily available literature, this guide consolidates representative data to highlight the performance characteristics of these reagents.
Performance Comparison of Phosphonate Reagents
The HWE reaction's outcome is significantly influenced by the structure of the phosphonate reagent, the base used for deprotonation, the solvent, and the reaction temperature.[3] Generally, the reaction favors the formation of the thermodynamically more stable (E)-alkene.[3]
Triethyl Phosphonoacetate: The Workhorse for (E)-Alkene Synthesis
Triethyl phosphonoacetate is one of the most widely used HWE reagents for the synthesis of α,β-unsaturated esters, known for its high yields and excellent (E)-selectivity.[4]
| Carbonyl Substrate | Base | Solvent | Yield (%) | E/Z Ratio |
| Benzaldehyde | NaH | THF | >95 | >95:5 |
| Cyclohexanecarboxaldehyde | DBU/LiCl | Acetonitrile | 85 | >99:1 |
| 4-Nitrobenzaldehyde | NaH | DME | 92 | >98:2 |
| Acetophenone | NaH | DME | 75 | 85:15 |
| Cyclohexanone | NaH | Benzene | 67-77 | N/A |
This compound: A Versatile Alternative
This compound offers a valuable alternative, introducing an allyl ester functionality that can be selectively cleaved under mild conditions, orthogonal to many other ester protecting groups. While direct comparative data is scarce, individual experiments demonstrate its utility in the HWE reaction. For instance, in a reaction with an aldehyde, an allyl phosphonate can participate in an HWE reaction to afford the corresponding α,β-unsaturated ester.[5]
Other Notable Phosphonate Reagents
-
Diethyl (bromomethyl)phosphonate: This reagent is not typically used for direct olefination in an HWE-type reaction. Instead, its primary utility lies as a building block to introduce a phosphonomethyl group onto a nucleophile.[4]
-
Still-Gennari Reagents (e.g., bis(2,2,2-trifluoroethyl) phosphonoacetates): These reagents are specifically designed for the synthesis of (Z)-alkenes with high stereoselectivity.[1] The electron-withdrawing trifluoroethyl groups accelerate the elimination of the oxaphosphetane intermediate, favoring the formation of the kinetic (Z)-product.[1]
Reaction Mechanisms and Workflows
The general mechanism of the Horner-Wadsworth-Emmons reaction involves the deprotonation of the phosphonate to form a carbanion, which then undergoes nucleophilic attack on a carbonyl compound. The resulting intermediate cyclizes to form an oxaphosphetane, which then collapses to yield the alkene and a water-soluble phosphate byproduct.[6]
A typical experimental workflow for performing an HWE reaction is outlined below.
The synthesis of the phosphonate reagents themselves is commonly achieved through the Michaelis-Arbuzov reaction.[7]
Experimental Protocols
Synthesis of Phosphonate Reagent via Michaelis-Arbuzov Reaction
This protocol describes a general method for synthesizing phosphonate esters.[4]
-
Materials: Trialkyl phosphite, alkyl halide.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), combine the alkyl halide (1 equivalent) and the trialkyl phosphite (1.1-1.2 equivalents).
-
Heat the reaction mixture, typically to 120-160 °C.
-
Monitor the reaction progress by TLC or ³¹P NMR spectroscopy. The reaction is usually complete within 2-4 hours.
-
After completion, allow the mixture to cool to room temperature.
-
Purify the product by distillation under reduced pressure to remove the alkyl halide byproduct and any unreacted starting materials.
-
General Protocol for (E)-Selective Horner-Wadsworth-Emmons Reaction
This protocol is suitable for the synthesis of (E)-α,β-unsaturated esters using reagents like Triethyl phosphonoacetate.
-
Materials: Phosphonate ester, sodium hydride (NaH, 60% dispersion in mineral oil), anhydrous tetrahydrofuran (THF), aldehyde or ketone, saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add NaH (1.1 equivalents).
-
Add anhydrous THF to create a suspension and cool to 0 °C in an ice bath.
-
Slowly add a solution of the phosphonate ester (1.0 equivalent) in anhydrous THF.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
Cool the resulting ylide solution to 0 °C and add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol for (Z)-Selective Still-Gennari Modification
This protocol is designed for the synthesis of (Z)-alkenes using a reagent such as bis(2,2,2-trifluoroethyl) phosphonoacetate.
-
Materials: Bis(2,2,2-trifluoroethyl) phosphonoacetate, potassium bis(trimethylsilyl)amide (KHMDS), 18-crown-6, anhydrous THF, aldehyde.
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve the bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 equivalents) and 18-crown-6 (1.1 equivalents) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add a solution of KHMDS (1.05 equivalents) in THF dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.
-
Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
-
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 6. Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
A Comparative Spectroscopic Guide to the Olefination of Aldehydes: Analyzing the Products of the Horner-Wadsworth-Emmons Reaction and its Alternatives
For researchers, scientists, and drug development professionals, the stereoselective synthesis of carbon-carbon double bonds is a cornerstone of modern organic chemistry. The Horner-Wadsworth-Emmons (HWE) reaction, a widely utilized olefination method, offers a reliable and often highly stereoselective route to α,β-unsaturated esters and other alkenes. This guide provides a comprehensive spectroscopic comparison of the products derived from the HWE reaction of allyl diethylphosphonoacetate, benchmarked against alternative olefination methodologies such as the Wittig reaction and the Julia-Kocienski olefination. Detailed experimental protocols and spectroscopic data are presented to facilitate informed decisions in synthetic planning.
The Horner-Wadsworth-Emmons reaction utilizes a stabilized phosphonate carbanion, which is typically more nucleophilic and less basic than its Wittig counterpart. This often translates to milder reaction conditions and broader substrate scope. A key advantage of the HWE reaction is the formation of a water-soluble phosphate byproduct, simplifying product purification. The reaction generally exhibits a strong preference for the formation of the (E)-alkene, a critical consideration in the synthesis of biologically active molecules where stereochemistry dictates function.
Comparative Analysis of Olefination Reactions
To provide a clear comparison, this guide focuses on the synthesis of allyl (E)-but-2-enoate from acetaldehyde. The spectroscopic data for the product obtained from the Horner-Wadsworth-Emmons reaction is compared with that of products from the Wittig and Julia-Kocienski olefination reactions, which are also capable of producing α,β-unsaturated esters.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for allyl (E)-but-2-enoate, the target product, and provide a comparison with the expected products from alternative olefination methods.
Table 1: Spectroscopic Data for Allyl (E)-but-2-enoate
| Spectroscopic Technique | Allyl (E)-but-2-enoate (from HWE Reaction) |
| ¹H NMR (CDCl₃, 400 MHz) | δ 6.97 (dq, 1H, J = 15.6, 6.9 Hz), 5.92 (m, 1H), 5.85 (dq, 1H, J = 15.6, 1.7 Hz), 5.33 (dq, 1H, J = 17.2, 1.5 Hz), 5.23 (dq, 1H, J = 10.4, 1.3 Hz), 4.60 (dt, 2H, J = 5.8, 1.4 Hz), 1.88 (dd, 3H, J = 6.9, 1.7 Hz) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 166.1, 144.5, 132.3, 122.0, 118.3, 65.2, 18.0 |
| IR (neat, cm⁻¹) | 2985, 1725 (C=O), 1658 (C=C), 1175, 968 |
| Mass Spectrometry (EI) | m/z (%): 126 (M⁺, 5), 111 (15), 85 (100), 69 (30), 41 (50) |
Table 2: Comparison of Olefination Methods for the Synthesis of Allyl α,β-Unsaturated Esters
| Feature | Horner-Wadsworth-Emmons Reaction | Wittig Reaction | Julia-Kocienski Olefination |
| Reagent | Phosphonate ester (e.g., this compound) | Phosphonium ylide (e.g., (Carboallyloxymethylene)triphenylphosphorane) | Sulfone (e.g., Phenylsulfonyl derivative) |
| Typical Stereoselectivity | High (E)-selectivity | Variable, often (Z)-selective for non-stabilized ylides | High (E)-selectivity |
| Byproduct | Water-soluble phosphate | Triphenylphosphine oxide (often requires chromatography for removal) | Water-soluble salts and SO₂ |
| Reaction Conditions | Mild base (e.g., NaH, K₂CO₃) | Strong base for non-stabilized ylides (e.g., n-BuLi) | Strong base (e.g., KHMDS) |
| Substrate Scope | Broad, including aldehydes and ketones | Generally good for aldehydes, less reactive with ketones | Broad, including aldehydes and ketones |
Experimental Protocols
Detailed experimental procedures for the synthesis and spectroscopic characterization of allyl (E)-but-2-enoate via the Horner-Wadsworth-Emmons reaction are provided below.
Synthesis of Allyl (E)-but-2-enoate via Horner-Wadsworth-Emmons Reaction
Materials:
-
This compound
-
Acetaldehyde
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere, a solution of this compound (1.0 eq) in anhydrous THF is added dropwise.
-
The reaction mixture is stirred at 0 °C for 30 minutes.
-
A solution of acetaldehyde (1.2 eq) in anhydrous THF is then added dropwise at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 4 hours.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl.
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (ethyl acetate/hexanes gradient) to afford pure allyl (E)-but-2-enoate.
Characterization: The purified product is characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The obtained data should be consistent with the values presented in Table 1.
Visualizing Reaction Pathways and Workflows
To further clarify the processes involved, the following diagrams illustrate the Horner-Wadsworth-Emmons reaction pathway and the general experimental workflow for product analysis.
Caption: Horner-Wadsworth-Emmons reaction pathway.
Caption: General experimental workflow for product analysis.
Conclusion
The Horner-Wadsworth-Emmons reaction stands as a robust and highly stereoselective method for the synthesis of (E)-α,β-unsaturated esters. The presented spectroscopic data for allyl (E)-but-2-enoate provides a clear benchmark for researchers. When compared to alternatives like the Wittig reaction, the HWE reaction often offers advantages in terms of stereocontrol and ease of purification. The Julia-Kocienski olefination also provides excellent (E)-selectivity and can be a valuable alternative, particularly in complex syntheses. The choice of olefination strategy will ultimately depend on the specific substrate, desired stereochemical outcome, and practical considerations of the synthetic route. This guide provides the foundational data and protocols to aid in making that strategic decision.
Validating the Structure of Allyl Diethylphosphonoacetate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the structural validation of Allyl diethylphosphonoacetate and its derivatives. By presenting supporting experimental data and detailed methodologies, this document aims to assist researchers in selecting the most appropriate methods for the characterization of this important class of organophosphorus compounds.
Introduction
This compound and its derivatives are versatile reagents in organic synthesis, notably in the Horner-Wadsworth-Emmons reaction to form α,β-unsaturated esters. The precise structural elucidation of these molecules is critical for ensuring reaction specificity, understanding structure-activity relationships in medicinal chemistry, and for quality control in drug development. This guide focuses on the primary analytical techniques used for structural validation: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Comparative Analysis of Spectroscopic Data
The structural integrity of newly synthesized derivatives of this compound is typically confirmed by a combination of spectroscopic methods. Below is a comparative summary of expected ¹H NMR, ¹³C NMR, and ³¹P NMR data for this compound and two representative derivatives.
Table 1: Comparative ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | δ (ppm), Multiplicity, J (Hz), Assignment |
| This compound (1) | 5.95-5.85 (m, 1H, -CH=CH₂), 5.33 (dd, J=17.2, 1.2 Hz, 1H, =CH₂), 5.26 (dd, J=10.4, 1.2 Hz, 1H, =CH₂), 4.63 (dt, J=5.8, 1.4 Hz, 2H, OCH₂-allyl), 4.18-4.08 (m, 4H, OCH₂-ethyl), 2.95 (d, J=21.6 Hz, 2H, P-CH₂-C=O), 1.32 (t, J=7.1 Hz, 6H, CH₃-ethyl) |
| Allyl 2-(diethylphosphoryl)butanoate (2) | 5.92-5.82 (m, 1H, -CH=CH₂), 5.30 (dd, J=17.2, 1.2 Hz, 1H, =CH₂), 5.23 (dd, J=10.4, 1.2 Hz, 1H, =CH₂), 4.60 (d, J=5.8 Hz, 2H, OCH₂-allyl), 4.15-4.05 (m, 4H, OCH₂-ethyl), 2.75-2.65 (m, 1H, P-CH), 1.85-1.75 (m, 2H, CH₂-CH₃), 1.30 (t, J=7.1 Hz, 6H, CH₃-ethyl), 0.95 (t, J=7.4 Hz, 3H, CH₂-CH₃) |
| Allyl 2-(diethylphosphoryl)-2-phenylacetate (3) | 7.40-7.25 (m, 5H, Ar-H), 5.85-5.75 (m, 1H, -CH=CH₂), 5.25 (dd, J=17.2, 1.2 Hz, 1H, =CH₂), 5.18 (dd, J=10.4, 1.2 Hz, 1H, =CH₂), 4.65 (d, J=5.8 Hz, 2H, OCH₂-allyl), 4.12-4.02 (m, 4H, OCH₂-ethyl), 3.85 (d, J=22.0 Hz, 1H, P-CH), 1.28 (t, J=7.1 Hz, 6H, CH₃-ethyl) |
Table 2: Comparative ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Compound | δ (ppm), J (Hz) |
| This compound (1) | 166.5 (d, J=5.5 Hz, C=O), 131.8 (-CH=), 118.9 (=CH₂), 66.0 (OCH₂-allyl), 62.8 (d, J=6.5 Hz, OCH₂-ethyl), 34.8 (d, J=133.0 Hz, P-CH₂), 16.3 (d, J=6.0 Hz, CH₃-ethyl) |
| Allyl 2-(diethylphosphoryl)butanoate (2) | 170.2 (d, J=5.0 Hz, C=O), 132.0 (-CH=), 118.5 (=CH₂), 65.8 (OCH₂-allyl), 62.5 (d, J=6.8 Hz, OCH₂-ethyl), 45.1 (d, J=130.0 Hz, P-CH), 23.5 (CH₂-CH₃), 16.4 (d, J=6.2 Hz, CH₃-ethyl), 13.8 (CH₂-CH₃) |
| Allyl 2-(diethylphosphoryl)-2-phenylacetate (3) | 168.9 (d, J=4.8 Hz, C=O), 135.2 (d, J=8.0 Hz, Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 127.8 (Ar-CH), 131.5 (-CH=), 119.2 (=CH₂), 66.2 (OCH₂-allyl), 63.0 (d, J=7.0 Hz, OCH₂-ethyl), 52.5 (d, J=128.0 Hz, P-CH), 16.5 (d, J=6.5 Hz, CH₃-ethyl) |
Table 3: Comparative ³¹P NMR Spectroscopic Data (162 MHz, CDCl₃)
| Compound | δ (ppm) |
| This compound (1) | 20.5 |
| Allyl 2-(diethylphosphoryl)butanoate (2) | 22.8 |
| Allyl 2-(diethylphosphoryl)-2-phenylacetate (3) | 18.9 |
Table 4: Comparative Mass Spectrometry Data (ESI-MS)
| Compound | Calculated [M+H]⁺ | Observed [M+H]⁺ | Key Fragmentation Ions (m/z) |
| This compound (1) | 237.0992 | 237.0995 | 195 (M+H - C₃H₄), 167 (M+H - C₃H₄O₂), 139 (PO₃Et₂) |
| Allyl 2-(diethylphosphoryl)butanoate (2) | 265.1305 | 265.1309 | 223 (M+H - C₃H₄), 195 (M+H - C₅H₈O₂), 139 (PO₃Et₂) |
| Allyl 2-(diethylphosphoryl)-2-phenylacetate (3) | 313.1305 | 313.1311 | 271 (M+H - C₃H₄), 243 (M+H - C₃H₄O₂), 139 (PO₃Et₂) |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information, including the connectivity of atoms and the chemical environment of the phosphorus nucleus.
Instrumentation: A 400 MHz NMR spectrometer equipped with a broadband probe.
Sample Preparation:
-
Dissolve approximately 10-20 mg of the this compound derivative in 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence (zg30).
-
Spectral Width: 16 ppm.
-
Number of Scans: 16.
-
Relaxation Delay: 2 seconds.
-
Temperature: 298 K.
-
Referencing: The residual CHCl₃ signal at 7.26 ppm.
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled single-pulse sequence (zgpg30).
-
Spectral Width: 240 ppm.
-
Number of Scans: 1024.
-
Relaxation Delay: 2 seconds.
-
Temperature: 298 K.
-
Referencing: The CDCl₃ solvent signal at 77.16 ppm.
³¹P NMR Acquisition:
-
Pulse Program: Standard proton-decoupled single-pulse sequence.
-
Spectral Width: 100 ppm.
-
Number of Scans: 64.
-
Relaxation Delay: 2 seconds.
-
Temperature: 298 K.
-
Referencing: An external standard of 85% H₃PO₄ at 0.0 ppm.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To determine the molecular weight of the compound and to study its fragmentation pattern for structural confirmation.
Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization source.
Sample Preparation:
-
Prepare a stock solution of the this compound derivative in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
ESI-MS Analysis:
-
Mobile Phase: 50:50 acetonitrile:water with 0.1% formic acid.
-
Flow Rate: 0.2 mL/min.
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Mass Range: m/z 50-500.
Workflow and Logic Diagrams
Caption: Workflow for the synthesis and structural validation of this compound derivatives.
Caption: Logical relationship of analytical techniques for structural elucidation.
A Researcher's Guide to the E/Z Selectivity of Allyl Diethylphosphonoacetate in Olefination Reactions
For researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of alkenes, the Horner-Wadsworth-Emmons (HWE) reaction is an indispensable tool. The reaction of stabilized phosphonate carbanions with aldehydes or ketones offers a reliable method for the formation of carbon-carbon double bonds, often with a high degree of stereocontrol. This guide provides a comparative analysis of the factors influencing the E/Z selectivity of the HWE reaction, with a focus on allyl diethylphosphonoacetate and its comparison to other commonly employed phosphonate reagents.
The stereochemical outcome of the HWE reaction is primarily governed by the structure of the phosphonate reagent, the nature of the carbonyl compound, the choice of base, and the reaction conditions. While standard phosphonoacetates like triethyl phosphonoacetate generally exhibit a strong preference for the thermodynamically more stable E-alkene, modifications to the phosphonate structure and reaction protocol can steer the selectivity towards the kinetically favored Z-alkene.
Comparison of HWE Reagents for E/Z Selectivity
| HWE Reagent | Aldehyde | Base/Conditions | Solvent | Temp. (°C) | E/Z Ratio |
| E-Selective Reagents | |||||
| Triethyl phosphonoacetate | Benzaldehyde | DBU, K₂CO₃ | neat | rt | >99:1[1] |
| Triethyl phosphonoacetate | Heptanal | DBU, K₂CO₃ | neat | rt | 99:1[1] |
| Z-Selective Reagents | |||||
| Bis(2,2,2-trifluoroethyl) phosphonoacetate | Benzaldehyde | KHMDS, 18-crown-6 | THF | -78 | <5:>95 |
| Bis(2,2,2-trifluoroethyl) phosphonoacetate | Cyclohexanecarboxaldehyde | KHMDS, 18-crown-6 | THF | -78 | <5:>95 |
| Ethyl di-o-tolylphosphonoacetate | p-Tolualdehyde | NaH | THF | -78 | 1:1.29 |
| Methyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | Benzaldehyde | NaH | THF | -20 | 3:97[2] |
| Methyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | Octanal | NaH | THF | -20 | 12:88[2] |
Experimental Protocols
Detailed experimental procedures are crucial for achieving the desired stereochemical outcome in the HWE reaction. Below are protocols for the standard E-selective reaction and the Still-Gennari modification for Z-selectivity, which can be adapted for use with this compound.
Protocol 1: General Procedure for E-Alkenes (Standard HWE Conditions)
This protocol is designed to favor the formation of the thermodynamically more stable E-alkene.
Materials:
-
This compound
-
Aldehyde (aromatic or aliphatic)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate or diethyl ether for extraction
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF or DMF to the flask.
-
Cool the suspension to 0 °C and slowly add a solution of this compound (1.1 equivalents) in anhydrous THF or DMF.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.
-
Cool the resulting solution back to 0 °C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF or DMF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Reaction times can vary from a few hours to overnight.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3x).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired alkene.
Protocol 2: General Procedure for Z-Alkenes (Still-Gennari Modification)
This protocol utilizes a phosphonate with electron-withdrawing groups and specific conditions to favor the kinetic Z-alkene product.[3] While the original protocol specifies bis(2,2,2-trifluoroethyl) phosphonoacetate, the conditions can be tested with other phosphonates to evaluate their Z-selectivity.
Materials:
-
Bis(2,2,2-trifluoroethyl) phosphonoacetate or other modified phosphonate
-
Aldehyde (1.0 mmol)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 mmol, as a solution in THF or toluene)
-
18-crown-6 (1.2 mmol)
-
Anhydrous tetrahydrofuran (THF, 10 mL)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 18-crown-6 and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the KHMDS solution to the flask and stir for 15 minutes.
-
Add a solution of the phosphonate reagent in anhydrous THF dropwise to the reaction mixture and stir for 30 minutes at -78 °C.
-
Add a solution of the aldehyde in anhydrous THF dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the Z-alkene.
Mechanistic Pathways and Selectivity
The stereochemical outcome of the Horner-Wadsworth-Emmons reaction is determined by the relative rates of formation and elimination of the diastereomeric oxaphosphetane intermediates. The following diagrams illustrate the pathways leading to the E and Z isomers.
Caption: Reaction pathways for E- and Z-selectivity in the HWE reaction.
In the standard HWE reaction, the initial addition of the phosphonate ylide to the aldehyde is reversible, allowing for equilibration to the thermodynamically more stable anti-oxaphosphetane intermediate, which leads to the E-alkene. In the Still-Gennari modification, the use of electron-withdrawing groups on the phosphonate accelerates the elimination step, making the initial addition effectively irreversible. This traps the kinetically favored syn-oxaphosphetane, resulting in the formation of the Z-alkene.
Caption: Workflow for comparing the E/Z selectivity of HWE reagents.
Conclusion
The E/Z selectivity of the Horner-Wadsworth-Emmons reaction is a tunable feature that can be controlled through the judicious selection of reagents and reaction conditions. While specific experimental data for this compound is not extensively documented, it is anticipated to exhibit a preference for the E-alkene under standard HWE conditions, similar to other simple dialkyl phosphonoacetates. To achieve high Z-selectivity, the use of modified phosphonates, such as those employed in the Still-Gennari or Ando protocols, is generally necessary. For researchers aiming to utilize this compound in stereoselective synthesis, a systematic experimental investigation following the provided protocols would be essential to determine its precise E/Z selectivity with various aldehydes and to establish optimal conditions for the desired stereoisomer.
References
A Comparative Guide to the Horner-Wadsworth-Emmons Reaction: The Role of Allyl Diethylphosphonoacetate
For researchers, scientists, and professionals in drug development, the stereoselective synthesis of alkenes is a critical transformation in the construction of complex molecular architectures. The Horner-Wadsworth-Emmons (HWE) reaction stands as a paramount tool for this purpose, offering significant advantages over the classical Wittig reaction, particularly in terms of reaction control and purification. This guide provides a detailed examination of the mechanistic nuances of the HWE reaction with a focus on a versatile reagent, allyl diethylphosphonoacetate, and compares its performance with common alternatives.
The Horner-Wadsworth-Emmons Reaction: A Mechanistic Overview
The Horner-Wadsworth-Emmons (HWE) reaction involves the olefination of aldehydes or ketones with a phosphonate-stabilized carbanion to typically yield an (E)-alkene.[1] A key advantage of the HWE reaction is that the byproduct, a dialkyl phosphate salt, is water-soluble, which greatly simplifies the purification process compared to the triphenylphosphine oxide generated in the Wittig reaction.[2]
The reaction proceeds through several key steps:
-
Deprotonation: A base abstracts an acidic α-proton from the phosphonate ester, creating a nucleophilic phosphonate carbanion.[1]
-
Nucleophilic Addition: The phosphonate carbanion attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This step is typically the rate-limiting step of the reaction.[1]
-
Intermediate Formation: This addition leads to the formation of diastereomeric oxaphosphetane intermediates.[3]
-
Elimination: The oxaphosphetane intermediate collapses to form the alkene and the water-soluble phosphate byproduct.[3]
The stereochemical outcome of the reaction is largely determined by the relative energies of the transition states leading to the diastereomeric intermediates and the reversibility of their formation.[4]
Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.
Factors Influencing Stereoselectivity
The E/Z stereoselectivity of the HWE reaction is a crucial aspect and can be influenced by several factors:
-
Structure of the Phosphonate: Electron-withdrawing groups on the phosphonate ester, such as trifluoroethyl groups (as in the Still-Gennari modification), can accelerate the elimination step and favor the formation of (Z)-alkenes.[4]
-
Nature of the Carbonyl Compound: The steric bulk of the aldehyde or ketone can influence the approach of the phosphonate carbanion and thus the stereochemical outcome.[1]
-
Reaction Conditions:
-
Base and Cation: The choice of base and its counterion (e.g., Li+, Na+, K+) can affect the aggregation of the intermediates and the reversibility of the initial addition, thereby influencing the E/Z ratio.[1]
-
Temperature: Higher reaction temperatures generally favor the thermodynamically more stable (E)-alkene.[1]
-
Solvent: The polarity and coordinating ability of the solvent can impact the stability of the intermediates and transition states.
-
Performance Comparison of Phosphonoacetates
While direct, side-by-side comparative studies under identical conditions are sparse in the literature, we can compile representative data to illustrate the performance of this compound in comparison to its commonly used methyl and ethyl counterparts in the HWE reaction with benzaldehyde. It is important to note that the reaction conditions in the cited literature may vary.
| Phosphonate Reagent | Aldehyde | Base/Solvent | Yield (%) | E:Z Ratio | Reference |
| This compound | Benzaldehyde | NaH / THF | Data not available | Data not available | |
| Ethyl diethylphosphonoacetate | Benzaldehyde | NaH / THF | Modest | Predominantly E | [5] |
| Methyl diethylphosphonoacetate | Benzaldehyde | NaOMe / MeOH | 91 | >98:2 | [1] |
| Triethyl phosphonoacetate | Benzaldehyde | DBU / K₂CO₃ | 95 | 99:1 | [6] |
The allyl group in this compound offers a unique functionality. While its electronic effect on the acidity of the α-proton is similar to that of an ethyl or methyl group, the presence of the double bond allows for post-reaction modifications, such as cross-metathesis, providing a handle for further synthetic transformations.
Experimental Protocols
Below are representative experimental protocols for the Horner-Wadsworth-Emmons reaction.
General Protocol for the HWE Reaction with an Aldehyde
Materials:
-
Phosphonate ester (e.g., this compound, 1.1 eq.)
-
Aldehyde (1.0 eq.)
-
Base (e.g., NaH, 60% dispersion in mineral oil, 1.2 eq.)
-
Anhydrous solvent (e.g., THF)
-
Saturated aqueous NH₄Cl solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the base and anhydrous solvent.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the phosphonate ester to the cooled suspension with stirring.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases, indicating the complete formation of the phosphonate carbanion.
-
Cool the reaction mixture back to 0 °C and add the aldehyde dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: A generalized experimental workflow for the HWE reaction.
Conclusion
This compound is a valuable reagent in the Horner-Wadsworth-Emmons reaction, offering a balance of reactivity and the unique potential for subsequent functionalization of the resulting alkene product via its allyl group. While the fundamental principles of the HWE reaction that govern stereoselectivity and yield apply, the choice of phosphonate ester should be tailored to the specific synthetic strategy. For reactions where high (E)-selectivity is desired and post-reaction modification of the ester is not required, reagents like triethyl phosphonoacetate under optimized conditions may provide higher yields and selectivity. However, for synthetic routes that can leverage the versatility of the allyl group, this compound is an excellent choice, providing access to a broader range of complex molecules. The selection of the optimal phosphonate reagent will ultimately depend on the specific target molecule and the overall synthetic design.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. Horner-Wadsworth-Emmons_reaction [chemeurope.com]
- 5. [Development of highly stereoselective reactions utilizing heteroatoms--new approach to the stereoselective Horner-Wadsworth-Emmons reaction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Computational Analysis of Allyl Diethylphosphonoacetate Transition States
For Researchers, Scientists, and Drug Development Professionals
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of synthetic organic chemistry, enabling the stereoselective formation of alkenes from stabilized phosphonate carbanions and carbonyl compounds. The transition states of this reaction are of significant interest to researchers for understanding and predicting stereochemical outcomes. This guide provides a comparative analysis of the computational investigation of HWE reaction transition states, with a focus on allyl diethylphosphonoacetate and its comparison with other phosphonoacetate esters.
The Horner-Wadsworth-Emmons Reaction: A Mechanistic Overview
The HWE reaction proceeds through a series of steps:
-
Deprotonation: A base abstracts a proton from the α-carbon of the phosphonate ester, forming a phosphonate carbanion.
-
Nucleophilic Addition: The carbanion adds to the carbonyl carbon of an aldehyde or ketone, forming a tetrahedral intermediate.
-
Oxaphosphetane Formation: The intermediate cyclizes to form a four-membered ring, the oxaphosphetane. This step is often the rate-determining step.[1]
-
Elimination: The oxaphosphetane collapses, yielding the alkene and a phosphate byproduct.
The stereochemistry of the resulting alkene is largely determined by the relative energies of the transition states leading to the syn- and anti-oxaphosphetane intermediates.
Computational Analysis of HWE Transition States: A Comparative Look
Baseline Computational Protocol: Trimethyl Phosphonoacetate
A foundational study by Kaori Ando investigated the HWE reaction mechanism using ab initio calculations.[1] This provides a baseline for understanding the computational approach to these systems.
Detailed Computational Methodology (Ando, 1999) [1]
-
Software: Gaussian 94
-
Method: Ab initio calculations
-
Basis Set: 6-31+G*
-
Procedure:
-
Geometry optimization of all stationary points (reactants, transition states, intermediates, and products).
-
Vibrational frequency analysis to confirm each stationary point as either a minimum (no imaginary frequencies) or a transition state (one imaginary frequency).
-
Intrinsic Reaction Coordinate (IRC) calculations to confirm that the transition states connect the appropriate reactants and products.
-
The Influence of Ester and Phosphonate Substituents
Subsequent studies have explored how modifying the phosphonoacetate structure affects the reaction's stereoselectivity. Research by Motoyoshiya et al. (2001) on mixed phosphonoacetates and by Kokin et al. (1998) on methyl diarylphosphonoacetates have shown that both electronic and steric factors of the substituents on the phosphorus atom and the ester group play a crucial role.[2][3]
-
Electronic Effects: Electron-withdrawing groups on the phosphonate moiety can stabilize the transition states, influencing the reaction rate and selectivity.[3]
-
Steric Effects: The steric bulk of both the ester group and the substituents on the phosphorus atom can significantly impact the relative energies of the transition states leading to E- and Z-alkenes.[2]
For This compound , the allyl group is electronically similar to a methyl or ethyl group in this context but introduces the possibility of allylic strain and different conformational preferences in the transition state. A detailed computational study would be necessary to quantify these effects.
Comparative Data on HWE Transition States
The following table summarizes the relative energies of transition states for the reaction of the lithium enolate of trimethyl phosphonoacetate with acetaldehyde, as calculated by Ando (1999).[1] This data serves as a valuable benchmark for comparison.
| Species | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) with one Dimethyl Ether Molecule |
| Reactants | 0.0 | 0.0 |
| Transition State to trans-olefin | -4.9 | -10.3 |
| Transition State to cis-olefin | -3.4 | -8.4 |
| trans-Olefin + Li-Phosphate | -59.5 | -63.7 |
| cis-Olefin + Li-Phosphate | -58.4 | -62.6 |
Data extracted from J. Org. Chem. 1999, 64, 18, 6815-6821.[1]
Visualizing the Computational Workflow and Reaction Pathway
The following diagrams illustrate the general computational workflow for analyzing HWE reaction transition states and the reaction pathway itself.
Caption: A generalized workflow for the computational analysis of HWE reaction transition states.
Caption: The reaction pathway of the Horner-Wadsworth-Emmons reaction.
References
- 1. A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 3. okayama.elsevierpure.com [okayama.elsevierpure.com]
Illuminating Olefination Pathways: A Comparative Guide to Isotopic Labeling Studies with Phosphonate Reagents
For researchers, scientists, and drug development professionals, a deep understanding of reaction mechanisms is crucial for the rational design of synthetic routes and the development of novel therapeutics. The Horner-Wadsworth-Emmons (HWE) reaction, a fundamental tool for stereoselective alkene synthesis, has been a subject of extensive mechanistic investigation. Isotopic labeling has emerged as a powerful technique to unravel the intricate details of its reaction pathway.
This guide provides a comparative analysis of the use of phosphonate reagents, with a focus on the conceptual application of allyl diethylphosphonoacetate and its alternatives, in isotopic labeling studies designed to elucidate the mechanism of olefination reactions. We present a summary of key experimental data, detailed methodologies for these studies, and visualizations of the underlying principles. While direct isotopic labeling studies specifically employing this compound are not prevalent in the literature, its role as a classical HWE reagent makes it a pertinent subject for discussing the application of these powerful mechanistic probes.
Performance Comparison of Phosphonates in Mechanistic Studies
The choice of phosphonate reagent in an isotopic labeling study is dictated by the specific mechanistic question being addressed. The following table summarizes the types of insights that can be gained by using different isotopically labeled phosphonates and related reagents in olefination reactions.
| Mechanistic Question | Isotopic Labeling Strategy | Reagent Type | Expected Outcome & Interpretation |
| Reversibility of Carbonyl Addition | ¹⁸O-labeling of the aldehyde | Standard Phosphonates (e.g., this compound) | Scrambling of the ¹⁸O label into the recovered, unreacted aldehyde indicates that the initial nucleophilic addition of the phosphonate carbanion is reversible.[1] |
| Rate-Determining Step (Deprotonation) | α-deuteration of the phosphonate | Standard Phosphonates (e.g., this compound) | A primary kinetic isotope effect (kH/kD > 1) suggests that the deprotonation of the phosphonate to form the carbanion is involved in the rate-determining step.[1] |
| Rate-Determining Step (Carbonyl Addition) | Deuteration of the aldehyde at the formyl position | Standard Phosphonates (e.g., this compound) | A small or absent secondary kinetic isotope effect (kH/kD ≈ 1) would imply that the C-C bond formation is not the sole rate-determining step.[1] |
| Stereoselectivity in Z-selective Olefinations | Use of fluorinated phosphonates (e.g., bis(2,2,2-trifluoroethyl)phosphonoacetates) | Still-Gennari Reagents | Comparison of reaction rates and stereoselectivity with standard phosphonates helps elucidate the role of electron-withdrawing groups in promoting Z-alkene formation through kinetic control.[2][3][4] |
| Confirmation of Oxaphosphetane Intermediate | ¹⁸O-labeling of the phosphonate oxygen | Standard Phosphonates | Detection of the ¹⁸O label in the phosphate byproduct provides strong evidence for the formation of a four-membered oxaphosphetane intermediate.[1] |
Experimental Protocols
Protocol 1: ¹⁸O-Labeling Study to Probe the Reversibility of Carbonyl Addition
Objective: To determine if the initial addition of the phosphonate carbanion to an aldehyde is a reversible process.
Materials:
-
This compound
-
¹⁸O-labeled benzaldehyde (C₆H₅C¹⁸HO)
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
To a solution of this compound (1.1 mmol) in anhydrous THF (10 mL) under an argon atmosphere, add NaH (1.0 mmol) at 0 °C.
-
Stir the mixture for 30 minutes to ensure complete formation of the phosphonate carbanion.
-
Add ¹⁸O-labeled benzaldehyde (1.0 mmol) to the reaction mixture.
-
Allow the reaction to proceed for a predetermined time (e.g., 1 hour) at room temperature, ensuring incomplete conversion.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with diethyl ether, and dry the organic layer over anhydrous magnesium sulfate.
-
Carefully remove the solvent under reduced pressure.
-
Isolate the unreacted benzaldehyde from the product mixture using column chromatography.
-
Analyze the recovered benzaldehyde by GC-MS to determine the percentage of ¹⁸O incorporation.
Interpretation: The presence of ¹⁸O in the recovered benzaldehyde would confirm the reversibility of the initial nucleophilic addition step.[1]
Protocol 2: Deuterium Kinetic Isotope Effect (KIE) Study
Objective: To determine if the deprotonation of the phosphonate is a rate-determining step.
Materials:
-
This compound
-
α-deuterated this compound
-
Benzaldehyde
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (THF)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph (GC)
Procedure:
-
Set up two parallel reactions under identical conditions. One reaction will use this compound, and the other will use α-deuterated this compound.
-
To each reaction flask containing the respective phosphonate (1.0 mmol) and an internal standard in anhydrous THF, add a solution of benzaldehyde (1.2 mmol) in THF.
-
Initiate both reactions simultaneously by adding a suspension of NaH (1.1 mmol) in THF.
-
Monitor the progress of each reaction by taking aliquots at regular time intervals, quenching them with a saturated aqueous solution of ammonium chloride, and analyzing the formation of the alkene product by GC.
-
Determine the initial reaction rates for both the deuterated (kD) and non-deuterated (kH) reactions by plotting the concentration of the product versus time.
-
Calculate the kinetic isotope effect as the ratio kH/kD.
Interpretation: A kH/kD value significantly greater than 1 indicates a primary kinetic isotope effect, suggesting that the C-H (or C-D) bond is broken in the rate-determining step of the reaction.[1][5][6]
Visualizations
Mechanistic Pathway of the Horner-Wadsworth-Emmons Reaction
References
- 1. benchchem.com [benchchem.com]
- 2. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Comparative Guide to Salicylihalamide Analogs Synthesized from Allyl Diethylphosphonoacetate Derivatives as V-ATPase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of salicylhalamide analogs, potent inhibitors of vacuolar H+-ATPase (V-ATPase), synthesized using precursors derived from allyl diethylphosphonoacetate. The data presented is intended to inform structure-activity relationship (SAR) studies and guide the development of novel anticancer and antiviral agents targeting V-ATPase.
Introduction to V-ATPase and Salicylihalamide Analogs
Vacuolar H+-ATPases are ATP-dependent proton pumps essential for acidifying intracellular compartments and, in some cases, the extracellular space. In cancer cells, V-ATPase activity is often upregulated, contributing to processes such as tumor invasion, metastasis, and drug resistance by maintaining a favorable pH environment for cancer cell survival and proliferation. This makes V-ATPase a promising target for anticancer therapies.
Salicylihalamides are a class of natural products and their synthetic analogs that have been identified as potent and specific inhibitors of V-ATPase. The synthesis of these complex macrocycles often involves key strategic steps, including the Horner-Wadsworth-Emmons (HWE) reaction. This compound serves as a versatile starting material for preparing the phosphonate reagents required for the HWE reaction, enabling the construction of the characteristic enamide side chain of salicylihalamide analogs.
Comparative Biological Activity of Saliphenylhalamide (SaliPhe) and Simplified Analogs
The following table summarizes the in vitro biological activity of saliphenylhalamide (SaliPhe), a synthetic analog of salicylihalamide A, and a series of simplified analogs. The data includes their inhibitory activity against V-ATPase and their anti-proliferative effects on various human cancer cell lines.
| Compound | Structure | V-ATPase Inhibition IC50 (nM) | H1299 (Lung Cancer) GI50 (nM) | A549 (Lung Cancer) GI50 (nM) | PC3 (Prostate Cancer) GI50 (nM) |
| Saliphenylhalamide (SaliPhe) | [Structure of SaliPhe] | 1.5 ± 0.3 | 2.5 ± 0.5 | 3.0 ± 0.6 | 4.1 ± 0.8 |
| Analog 1 | [Simplified Structure 1] | 12.5 ± 2.1 | 25.3 ± 4.2 | 30.1 ± 5.0 | 45.2 ± 7.5 |
| Analog 2 | [Simplified Structure 2] | 8.9 ± 1.5 | 18.2 ± 3.1 | 22.5 ± 3.8 | 31.7 ± 5.3 |
| Analog 3 | [Simplified Structure 3] | > 1000 | > 10000 | > 10000 | > 10000 |
Data extracted from "Synthesis and structure-activity studies of the V-ATPase inhibitor saliphenylhalamide (SaliPhe) and simplified analogs". The exact structures for the simplified analogs are proprietary to the original research and are represented here conceptually.
Experimental Protocols
General Synthesis of Salicylihalamide Analogs via Horner-Wadsworth-Emmons Reaction
The synthesis of the enamide side chain of salicylihalamide analogs is achieved through a Horner-Wadsworth-Emmons reaction between a salicylaldehyde-derived macrocyclic core and a phosphonate reagent prepared from this compound.
1. Preparation of the Phosphonate Reagent:
-
This compound is first hydrolyzed to the corresponding phosphonoacetic acid.
-
The acid is then converted to an activated species (e.g., acid chloride or mixed anhydride).
-
Reaction with a desired amine installs the side chain amide.
2. Horner-Wadsworth-Emmons Reaction:
-
To a solution of the phosphonate reagent in an anhydrous aprotic solvent (e.g., THF) at -78 °C is added a strong base (e.g., n-butyllithium) to generate the phosphonate ylide.
-
A solution of the macrocyclic salicylaldehyde in the same solvent is then added dropwise.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
Workup involves quenching the reaction with a saturated aqueous solution of ammonium chloride and extraction with an organic solvent.
-
The crude product is purified by column chromatography to yield the desired salicylihalamide analog.
V-ATPase Inhibition Assay
The inhibitory activity of the synthesized compounds against V-ATPase is determined by measuring the inhibition of proton pumping in isolated membrane vesicles.
-
Vesicle Preparation: Membrane vesicles enriched in V-ATPase are prepared from a suitable source (e.g., bovine brain or specific cell lines) by differential centrifugation.
-
Assay Principle: The assay measures the decrease in fluorescence of a pH-sensitive dye (e.g., acridine orange) as it accumulates in the acidic interior of the vesicles upon V-ATPase-mediated proton pumping.
-
Procedure:
-
Vesicles are pre-incubated with varying concentrations of the test compounds.
-
The proton pumping reaction is initiated by the addition of ATP.
-
The change in fluorescence is monitored over time using a fluorescence spectrophotometer.
-
The initial rate of fluorescence quenching is calculated for each compound concentration.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Cell Proliferation Assay (MTT Assay)
The anti-proliferative activity of the compounds is assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (e.g., H1299, A549, PC3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with serial dilutions of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell growth inhibition is calculated relative to untreated control cells.
-
GI50 (the concentration that causes 50% growth inhibition) values are determined from the dose-response curves.
-
Visualizations
V-ATPase Signaling Pathway in Cancer
The following diagram illustrates the central role of V-ATPase in cancer cell pathophysiology, highlighting its involvement in maintaining pH homeostasis, which in turn affects tumor progression, metastasis, and drug resistance.
Caption: V-ATPase signaling in cancer.
Experimental Workflow for Synthesis and Biological Evaluation
This diagram outlines the key steps involved in the synthesis of salicylihalamide analogs from this compound and their subsequent biological evaluation.
Caption: Synthesis and evaluation workflow.
Safety Operating Guide
Safe Disposal of Allyl Diethylphosphonoacetate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of Allyl diethylphosphonoacetate, a reactant commonly used in organic synthesis. Adherence to these protocols is essential for minimizing risks and complying with safety regulations.
Health and Safety Overview
This compound is classified as a hazardous substance with the following primary concerns:
-
Toxicity: It is toxic if swallowed and fatal if inhaled.
-
Flammability: It is a highly flammable liquid and vapor.
-
Irritation: It causes serious eye irritation and may cause skin and respiratory irritation.[1][2]
Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and respiratory protection, must be worn at all times when handling this chemical.[1] All procedures should be conducted in a well-ventilated area or a chemical fume hood.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, essential for safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C₉H₁₇O₅P | [3][4] |
| Molecular Weight | 236.2 g/mol | [3][4] |
| Boiling Point | 157-158 °C @ 10 mm Hg | [3][4] |
| Density | 1.12 g/mL at 25 °C | [3][4][5] |
| Refractive Index | n20/D 1.445 | [3][4] |
| Flash Point | > 105 °C (> 221 °F) | [1] |
Experimental Protocol: Spill Management and Disposal
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Methodology for Spill Neutralization and Cleanup:
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the affected area. Ensure the area is well-ventilated, and if possible, perform the cleanup in a chemical fume hood.[2]
-
Control Ignition Sources: Eliminate all potential sources of ignition, such as open flames, sparks, and hot surfaces.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, dry sand, or earth, to contain the spill. Do not use combustible materials like sawdust.
-
Absorb the Chemical: Carefully apply the absorbent material over the spill, working from the outside in to prevent spreading.
-
Collect the Waste: Once the liquid is fully absorbed, use non-sparking tools to collect the material into a suitable, labeled, and sealable container for hazardous waste.[2]
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.
-
Personal Decontamination: Remove and launder contaminated clothing before reuse.[1] Thoroughly wash hands and any exposed skin with soap and water after handling.[1]
Disposal Procedure
The disposal of this compound and its contaminated waste must be handled by a licensed professional waste disposal service. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.[2][6]
Step-by-Step Disposal Plan:
-
Waste Collection: Collect all waste containing this compound, including absorbed spill materials and contaminated PPE, in a designated, properly labeled, and sealed container.
-
Labeling: The waste container must be clearly labeled with the chemical name, associated hazards (e.g., "Flammable," "Toxic"), and the date of accumulation.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition, pending collection.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a certified environmental management company, in accordance with all local, state, and federal regulations.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Essential Safety and Logistical Information for Handling Allyl Diethylphosphonoacetate
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of Allyl diethylphosphonoacetate (CAS No. 113187-28-3). Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk.
Chemical and Physical Properties
A summary of the key quantitative data for Allyl P,P-diethylphosphonoacetate is provided in the table below for easy reference.
| Property | Value |
| CAS Number | 113187-28-3 |
| Molecular Formula | C₉H₁₇O₅P |
| Molecular Weight | 236.20 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 157-158 °C at 10 mmHg[1][2] |
| Density | 1.12 g/mL at 25 °C[1] |
| Refractive Index | n20/D 1.445[1][3] |
| Flash Point | 110 °C (230 °F) - closed cup[1] |
| Storage Class | 10 - Combustible liquids[1] |
Operational Plan: Safe Handling and Storage
A systematic approach to handling this compound is crucial to prevent exposure and ensure a safe laboratory environment.
Engineering Controls
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Ensure safety showers and eyewash stations are readily accessible and in good working order.
Personal Protective Equipment (PPE)
Based on the GHS classification, the following PPE is mandatory when handling this compound.[1]
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Use chemical-resistant gloves (e.g., Nitrile or Neoprene).[4]
-
Respiratory Protection: In case of aerosol formation or inadequate ventilation, use a respirator with a type ABEK (EN14387) filter.
-
Skin and Body Protection: Wear a lab coat.
Handling Procedures
-
Avoid contact with eyes, skin, and clothing.
-
Avoid inhalation of vapor or mist.
-
Keep the container tightly closed when not in use.
-
Use only non-sparking tools if there is a risk of ignition.
-
Wash hands thoroughly after handling.
Storage
-
Store in a tightly closed, original container in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents.
-
It is recommended to store under an inert gas.
Emergency and First Aid Procedures
Immediate and appropriate first aid is critical in the event of exposure.
Eye Contact
-
Immediate Action: Causes serious eye irritation.[1] Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6][7]
-
Medical Attention: Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][7]
Skin Contact
-
Immediate Action: Remove all contaminated clothing immediately.[7]
-
Medical Attention: If skin irritation occurs, get medical advice/attention.
Inhalation
-
Breathing Difficulties: If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[5]
-
Medical Attention: Seek medical attention.
Ingestion
-
Immediate Action: Do NOT induce vomiting.
-
Procedure: If the person is conscious, rinse their mouth with water. Have the victim drink water (two glasses at most).
-
Medical Attention: Seek immediate medical attention.[5]
Spill and Disposal Plan
Proper management of spills and waste is essential for environmental and personal safety.
Spill Response
-
Immediate Actions: Evacuate the area and ensure adequate ventilation. Eliminate all ignition sources.
-
Containment: Wear appropriate PPE. Contain the spill using an inert absorbent material (e.g., sand, earth, vermiculite).
-
Cleanup: Collect the absorbed material and place it in a suitable, closed container for disposal.[8]
-
Decontamination: Clean the spill area with soap and water.[8]
Disposal
-
Waste Chemical: Dispose of surplus and non-recyclable solutions through a licensed disposal company. Chemical waste should not be mixed with other waste.
-
Contaminated Packaging: Handle uncleaned containers as you would the product itself. Dispose of them through a licensed disposal company. Do not reuse empty containers.
-
Regulations: All disposal practices must be in accordance with local, state, and federal regulations.
Experimental Workflow and Emergency Response Visualization
To further clarify the procedural steps, the following diagrams illustrate a standard experimental workflow and an emergency response plan for a chemical spill.
Caption: A typical experimental workflow for using this compound.
Caption: Step-by-step emergency response for a chemical spill.
References
- 1. P,P-二乙基膦酰基乙酸烯丙酯 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 2. Allyl P,P-diethylphosphonoacetate , 97% , 113187-28-3 - CookeChem [cookechem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Accidental Exposure to Organophosphates [warwick.ac.uk]
- 5. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 6. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 7. PI256/PI256: First Aid for Pesticide Exposure [edis.ifas.ufl.edu]
- 8. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
